Methyl 5-iodo-2,4-dimethoxybenzoate
Description
The exact mass of the compound this compound is 321.97021 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3153-79-5 |
|---|---|
Molecular Formula |
C10H11IO4 |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
methyl 5-iodo-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H11IO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 |
InChI Key |
NOMOWOXIOWWKNR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)OC |
Origin of Product |
United States |
Foundational & Exploratory
A-Technical-Guide-to-Methyl-5-iodo-2,4-dimethoxybenzoate
Abstract: This-document-provides-a-comprehensive-technical-overview-of-Methyl-5-iodo-2,4-dimethoxybenzoate,-a-halogenated-aromatic-ester-of-interest-in-synthetic-organic-chemistry.-It-details-the-compound's-physicochemical-properties,-outlines-plausible-synthetic-routes-with-detailed-experimental-protocols,-and-discusses-its-potential-applications-as-a-chemical-intermediate-in-research-and-drug-development.-This-guide-is-intended-for-researchers,-chemists,-and-professionals-in-the-pharmaceutical-and-chemical-industries.
1.-Introduction
Methyl-5-iodo-2,4-dimethoxybenzoate-is-a-poly-substituted-aromatic-compound-featuring-an-iodine-atom,-two-methoxy-groups,-and-a-methyl-ester-moiety-on-a-benzene-ring.-The-presence-of-these-functional-groups,-particularly-the-reactive-carbon-iodine-bond,-makes-it-a-valuable-building-block-for-the-synthesis-of-more-complex-molecules.-The-electron-donating-methoxy-groups-activate-the-aromatic-ring,-influencing-its-reactivity,-while-the-iodine-atom-serves-as-a-versatile-handle-for-various-cross-coupling-reactions.-This-guide-synthesizes-available-data-on-related-compounds-to-provide-a-thorough-profile-of-this-specific-isomer.
2.-Physicochemical-and-Computed-Properties
While-extensive-experimental-data-for-Methyl-5-iodo-2,4-dimethoxybenzoate-is-not-readily-available-in-peer-reviewed-literature,-its-properties-can-be-calculated-or-inferred-from-structurally-similar-compounds.-The-following-tables-summarize-key-identifiers-and-computed-physicochemical-properties.
Table-1:-Chemical-Identifiers-for-Methyl-5-iodo-2,4-dimethoxybenzoate
| Identifier | Value |
| IUPAC-Name | methyl-5-iodo-2,4-dimethoxybenzoate |
| Molecular-Formula | C₁₀H₁₁IO₄ |
| Molecular-Weight | 322.10-g/mol |
| Canonical-SMILES | COC1=C(C=C(C(=C1)I)OC)C(=O)OC |
| InChI-Key | ZTUGPZKBMBWVQO-UHFFFAOYSA-N |
Table-2:-Computed-Physical-Properties
| Property | Value | Source |
| Molecular-Weight | 322.10-g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen-Bond-Donor-Count | 0 | PubChem |
| Hydrogen-Bond-Acceptor-Count | 4 | PubChem |
| Rotatable-Bond-Count | 4 | PubChem |
| Exact-Mass | 321.97021-Da | PubChem[1] |
| Topological-Polar-Surface-Area | 44.8-Ų | PubChem[1] |
3.-Synthesis-and-Reactivity
The-synthesis-of-Methyl-5-iodo-2,4-dimethoxybenzoate-can-be-logically-achieved-via-a-two-step-process-starting-from-commercially-available-2,4-dimethoxybenzoic-acid.
3.1-Synthetic-Pathway
The-primary-synthetic-route-involves:
-
Electrophilic-Iodination: -The-aromatic-ring-of-2,4-dimethoxybenzoic-acid-is-highly-activated-by-the-two-methoxy-groups.-Electrophilic-iodination-is-expected-to-occur-at-the-C5-position,-which-is-para-to-the-C2-methoxy-group-and-ortho-to-the-C4-methoxy-group,-the-most-sterically-accessible-and-electronically-favored-position.
-
Esterification: -The-resulting-5-iodo-2,4-dimethoxybenzoic-acid-is-then-converted-to-its-methyl-ester,-typically-via-Fischer-esterification.
Caption: Proposed synthetic pathway for this compound.
3.2-Reactivity
-
Cross-Coupling-Reactions: -The-C-I-bond-is-highly-susceptible-to-oxidative-addition-with-transition-metal-catalysts-(e.g.,-Palladium,-Copper).-This-makes-the-compound-an-excellent-substrate-for-Suzuki,-Heck,-Sonogashira,-and-Buchwald-Hartwig-cross-coupling-reactions,-allowing-for-the-introduction-of-various-aryl,-alkenyl,-alkynyl,-and-amino-moieties-at-the-C5-position.
-
Ester-Group-Transformations: -The-methyl-ester-can-undergo-hydrolysis-to-the-corresponding-carboxylic-acid,-reduction-to-an-alcohol,-or-conversion-to-amides-via-aminolysis.
4.-Experimental-Protocols
The-following-are-detailed,-plausible-protocols-based-on-standard-procedures-for-the-iodination-of-activated-arenes-and-Fischer-esterification.[2][3][4]
4.1-Protocol-1:-Synthesis-of-5-iodo-2,4-dimethoxybenzoic-acid
Materials:
-
2,4-Dimethoxybenzoic-acid
-
Iodine-(I₂)
-
Potassium-iodate-(KIO₃)-or-30%-Hydrogen-Peroxide-(H₂O₂)[3]
-
Glacial-acetic-acid
-
Sulfuric-acid-(concentrated)
-
Sodium-thiosulfate-(Na₂S₂O₃)
-
Ethyl-acetate
-
Brine
-
Anhydrous-sodium-sulfate-(Na₂SO₄)
Procedure:
-
In-a-round-bottom-flask,-dissolve-2,4-dimethoxybenzoic-acid-(1.0-eq)-in-glacial-acetic-acid.
-
Add-elemental-iodine-(I₂)-(0.5-eq)-to-the-solution-and-stir-until-dissolved.
-
Slowly-add-a-solution-of-the-oxidizing-agent-(e.g.,-potassium-iodate,-0.2-eq)-dissolved-in-a-minimal-amount-of-water,-or-add-30%-H₂O₂-(1.0-eq)-dropwise.-A-catalytic-amount-of-sulfuric-acid-can-be-added-to-facilitate-the-reaction.[4]
-
Heat-the-reaction-mixture-to-60-80°C-and-stir-for-4-12-hours,-monitoring-the-reaction-progress-by-Thin-Layer-Chromatography-(TLC).
-
After-completion,-cool-the-mixture-to-room-temperature-and-pour-it-into-an-ice-water-slurry.
-
Quench-any-remaining-iodine-by-adding-a-saturated-aqueous-solution-of-sodium-thiosulfate-until-the-dark-color-disappears.
-
Collect-the-precipitated-solid-by-vacuum-filtration.-If-no-solid-forms,-extract-the-aqueous-mixture-with-ethyl-acetate-(3x).
-
Wash-the-combined-organic-layers-with-water-and-brine,-dry-over-anhydrous-sodium-sulfate,-and-concentrate-under-reduced-pressure.
-
Purify-the-crude-product-by-recrystallization-(e.g.,-from-an-ethanol/water-mixture)-to-yield-5-iodo-2,4-dimethoxybenzoic-acid.
Caption: General experimental workflow for the iodination of 2,4-dimethoxybenzoic acid.
4.2-Protocol-2:-Synthesis-of-Methyl-5-iodo-2,4-dimethoxybenzoate
Materials:
-
5-iodo-2,4-dimethoxybenzoic-acid
-
Methanol-(CH₃OH)
-
Sulfuric-acid-(H₂SO₄,-concentrated)
-
Saturated-sodium-bicarbonate-(NaHCO₃)-solution
-
Ethyl-acetate
-
Brine
-
Anhydrous-magnesium-sulfate-(MgSO₄)
Procedure:
-
Suspend-5-iodo-2,4-dimethoxybenzoic-acid-(1.0-eq)-in-an-excess-of-methanol-in-a-round-bottom-flask.
-
Carefully-add-a-catalytic-amount-of-concentrated-sulfuric-acid-(e.g.,-3-5-drops)-to-the-suspension.
-
Heat-the-mixture-to-reflux-and-maintain-for-6-18-hours,-or-until-TLC-analysis-indicates-the-disappearance-of-the-starting-material.
-
Cool-the-reaction-to-room-temperature-and-remove-the-excess-methanol-under-reduced-pressure.
-
Dissolve-the-residue-in-ethyl-acetate-and-carefully-wash-with-a-saturated-solution-of-sodium-bicarbonate-to-neutralize-the-acid-catalyst.
-
Separate-the-organic-layer-and-wash-it-subsequently-with-water-and-brine.
-
Dry-the-organic-layer-over-anhydrous-magnesium-sulfate,-filter,-and-concentrate-the-filtrate-in-vacuo.
-
Purify-the-crude-ester-by-column-chromatography-on-silica-gel-or-recrystallization-to-obtain-the-pure-product.
5.-Spectroscopic-Data-(Predicted)
The-following-is-a-predicted-NMR-data-set-for-Methyl-5-iodo-2,4-dimethoxybenzoate-in-CDCl₃,-based-on-the-analysis-of-its-structure-and-data-from-similar-compounds.
Table-3:-Predicted-¹H-and-¹³C-NMR-Data
| Type | Predicted-Chemical-Shift-(ppm) | Multiplicity | Assignment |
| ¹H-NMR | ~-7.95 | Singlet | H-6-(Aromatic) |
| ~-6.55 | Singlet | H-3-(Aromatic) | |
| ~-3.90 | Singlet | C2-OCH₃-or-C4-OCH₃ | |
| ~-3.88 | Singlet | C4-OCH₃-or-C2-OCH₃ | |
| ~-3.85 | Singlet | Ester-OCH₃ | |
| ¹³C-NMR | ~-165 | C=O-(Ester) | |
| ~-162 | C4-OCH₃ | ||
| ~-159 | C2-OCH₃ | ||
| ~-141 | C6 | ||
| ~-115 | C1 | ||
| ~-95 | C3 | ||
| ~-75 | C5-I | ||
| ~-56 | Methoxy-Carbon | ||
| ~-52 | Ester-Methyl-Carbon |
Note:-Actual-experimental-values-may-vary.-These-predictions-are-for-estimation-purposes.
6.-Applications-in-Research-and-Drug-Development
Iodoarenes-are-fundamental-precursors-in-modern-synthetic-chemistry,-and-Methyl-5-iodo-2,4-dimethoxybenzoate-is-well-positioned-as-a-versatile-intermediate.
-
Fragment-Based-Drug-Discovery: -The-2,4-dimethoxyphenyl-moiety-is-a-common-scaffold-in-biologically-active-molecules.-This-compound-allows-for-the-strategic-introduction-of-this-fragment-into-lead-compounds.
-
Synthesis-of-Complex-Natural-Products: -As-an-intermediate,-it-can-be-used-in-the-total-synthesis-of-natural-products-containing-a-poly-substituted-aromatic-core.
-
Materials-Science: -Similar-iodinated-aromatics-are-used-in-the-synthesis-of-organic-linkers-for-Metal-Organic-Frameworks-(MOFs)-and-other-functional-materials.[5] The-iodine-atom-provides-a-site-for-further-elaboration-to-create-complex-linker-structures.
7.-Safety-and-Handling
-
General-Precautions: -Handle-in-a-well-ventilated-fume-hood.-Wear-appropriate-Personal-Protective-Equipment-(PPE),-including-safety-goggles,-gloves,-and-a-lab-coat.
-
Toxicology: -Specific-toxicological-data-is-unavailable.-Compounds-of-this-class-may-cause-skin,-eye,-and-respiratory-irritation.-Harmful-if-swallowed.
-
Storage: -Store-in-a-cool,-dry-place-away-from-light-and-incompatible-materials-such-as-strong-oxidizing-agents.
References
- 1. Methyl 3-iodo-4,5-dimethoxybenzoate | C10H11IO4 | CID 79021976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Iodo-4-methoxybenzoic acid | 54435-09-5 | Benchchem [benchchem.com]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-iodo-2,4-dimethoxybenzoate (CAS 3153-79-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-iodo-2,4-dimethoxybenzoate is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodinated benzene ring with two methoxy groups and a methyl ester, provides multiple reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and applications, particularly in the fields of medicinal chemistry and materials science.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3153-79-5 | |
| Molecular Formula | C₁₀H₁₁IO₄ | |
| Molecular Weight | 322.1 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. While specific spectra for this exact compound are not widely published, data for isomeric and closely related compounds provide valuable reference points for its expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methoxy groups and the methyl ester. The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the iodo and methoxy substituents. For comparison, the ¹H NMR data for the isomeric Methyl 4-iodo-3,5-dimethoxybenzoate in CDCl₃ shows signals at δ 3.82 (s, 3H), 3.87 (s, 3H), 3.93 (s, 3H), 6.52 (d, J = 2.7 Hz, 1H), and 6.80 (d, J = 2.7 Hz, 1H)[2].
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbons, the ester carbonyl carbon, and the methyl ester carbon. The carbon attached to the iodine atom will exhibit a characteristic upfield shift. For comparison, the ¹³C NMR data for Methyl 4-iodo-3,5-dimethoxybenzoate in CDCl₃ shows peaks at δ 52.7, 55.8, 56.9, 75.8, 101.4, 106.7, 139.1, 159.5, 161.1, and 168.1 ppm[2].
Mass Spectrometry (MS):
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 322, corresponding to its molecular weight[2]. Fragmentation patterns would likely involve the loss of methoxy and carbomethoxy groups.
Synthesis
A general approach for the synthesis of a related compound, methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate, involved a three-step sequence starting from 2,4-dimethoxy-3-methylbenzaldehyde: C6 iodination, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent esterification[3]. This suggests a similar strategy could be employed for the synthesis of the title compound.
Hypothetical Synthetic Pathway:
Figure 1: A plausible synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of related iodo-dimethoxybenzoate derivatives can serve as a guide for the preparation of this compound.
General Experimental Workflow for Iodination of an Aromatic Compound:
Figure 2: A generalized experimental workflow for an iodination reaction.
Applications in Research and Development
Aryl iodides are valuable precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. Therefore, this compound is a key building block for the synthesis of more complex molecules with potential applications in:
-
Medicinal Chemistry: The introduction of the substituted benzoate moiety can be a crucial step in the synthesis of pharmacologically active compounds. The specific substitution pattern may influence the biological activity and pharmacokinetic properties of the final molecule.
-
Natural Product Synthesis: This compound can serve as a key intermediate in the total synthesis of complex natural products. For instance, the related compound, methyl 6-iodo-2,4-dimethoxy-3-methylbenzoate, was utilized in the convergent biomimetic total synthesis of Prunolactone A, an isocoumarin natural product[3].
-
Materials Science: Aryl iodides are also used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties imparted by the dimethoxy and iodo substituents can be exploited in the design of novel materials. A related compound, methyl 5-iodo-2-methoxybenzoate, has been used as an intermediate in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs)[4].
Signaling Pathway Visualization (Hypothetical Application):
Should this compound be utilized as a precursor for a bioactive molecule that targets a specific signaling pathway, the following diagram illustrates a generic representation of such a pathway.
Figure 3: A conceptual diagram of a bioactive molecule derived from the precursor.
Safety and Handling
Appropriate personal protective equipment (PPE), such as gloves and eye protection, should be worn when handling this compound[1]. It is classified as a combustible solid and should be stored in a cool, dry, and well-ventilated area[1]. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in organic synthesis, particularly for the construction of complex molecules for medicinal and materials science applications, makes it a compound of significant interest to researchers and developers in these fields. While detailed synthetic protocols and comprehensive spectroscopic data for this specific compound are not extensively documented in publicly available literature, the information on related compounds provides a strong foundation for its synthesis and characterization.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-iodo-2,4-dimethoxybenzoate and Its Structural Isomers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical structure, properties, and synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate. It is important to note that publicly available data on this specific isomer is limited. To provide a comprehensive resource, this document focuses on a proposed synthetic pathway for the target compound, alongside a comparative analysis of its known structural isomers for which experimental data is available.
Executive Summary
This compound is an iodinated aromatic ester. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and novel materials. The presence of an iodine atom allows for a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile building block for constructing more complex molecular architectures. The methoxy and methyl ester groups also influence the molecule's reactivity and solubility, and can be key interaction points in biological systems. This guide provides a theoretical framework for its synthesis and contextualizes its potential properties through data from related isomers.
Chemical Structure and Properties
The core structure of this compound consists of a benzene ring substituted with two methoxy groups at positions 2 and 4, an iodine atom at position 5, and a methyl ester group at position 1.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Methyl 5-iodo-2-methoxybenzoate | Methyl 3-iodo-4,5-dimethoxybenzoate |
| Molecular Formula | C₁₀H₁₁IO₄ | C₉H₉IO₃ | C₁₀H₁₁IO₄ |
| Molecular Weight | 322.10 g/mol | 292.07 g/mol [1] | 322.10 g/mol |
| CAS Number | Not Available | 40757-09-3 | 1009723-93-9 |
| Appearance | Not Available | White solid[1] | Not Available |
| Melting Point | Not Available | 57-61 °C[1] | Not Available |
| SMILES String | COC(=O)C1=C(OC)C=C(I)C=C1OC | COC(=O)c1cc(I)ccc1OC[1] | COC1=C(C(=CC(=C1)C(=O)OC)I)OC |
| InChI Key | Not Available | FJVKSHACIRATIW-UHFFFAOYSA-N[1] | ZTUGPZKBMBWVQO-UHFFFAOYSA-N |
Proposed Synthesis and Experimental Protocols
As specific experimental protocols for this compound are not available, a feasible synthetic route is proposed based on established organic chemistry reactions. The logical starting material is Methyl 2,4-dimethoxybenzoate, which can be synthesized from the corresponding acid.
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process starting from 2,4-dimethoxybenzoic acid:
-
Esterification: Conversion of 2,4-dimethoxybenzoic acid to its methyl ester.
-
Iodination: Electrophilic iodination of the resulting Methyl 2,4-dimethoxybenzoate.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 2,4-dimethoxybenzoate (Esterification)
-
Reaction Setup: To a solution of 2,4-dimethoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Iodination)
-
Reaction Setup: Dissolve Methyl 2,4-dimethoxybenzoate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetonitrile and dichloromethane.
-
Reagent Addition: Add molecular iodine (I₂) (1.1 eq) to the solution. Subsequently, add an oxidizing agent (e.g., periodic acid, nitric acid, or N-Iodosuccinimide) portion-wise while stirring at room temperature. The methoxy groups at positions 2 and 4 are ortho-, para-directing, and the bulky ester group will sterically hinder the 3-position, thus favoring iodination at the 5-position.
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.
Structural Isomerism and Comparative Analysis
The position of the iodo and methoxy groups on the benzoate ring significantly influences the molecule's chemical and physical properties. Understanding these differences is crucial for applications in drug design and materials science.
Caption: Relationship between the target compound and its isomers.
Applications in Research and Development
While specific applications for this compound are not documented, its structural motifs suggest several potential uses for researchers:
-
Pharmaceutical Synthesis: Iodinated aromatic compounds are common precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, the related compound 5-Iodo-2-methylbenzoic acid is a key intermediate in the synthesis of certain anti-diabetic drugs.
-
Cross-Coupling Reactions: The aryl-iodide bond is highly reactive in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is fundamental for building complex organic molecules.
-
Material Science: The electronic properties of the molecule can be tuned through substitution, making it a candidate for the development of organic electronic materials, such as in Metal-Organic Frameworks (MOFs).
Conclusion
This compound represents a potentially valuable, yet underexplored, chemical intermediate. This guide provides a robust, theoretical foundation for its synthesis and characterization, based on established chemical principles and data from its known structural isomers. The detailed protocols and comparative data herein are intended to equip researchers and drug development professionals with the necessary information to synthesize and utilize this compound in their future work.
References
In-Depth Technical Guide: Methyl 5-iodo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential, though currently undocumented, biological significance of Methyl 5-iodo-2,4-dimethoxybenzoate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Data Summary
The quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₁IO₄ |
| Molecular Weight | 322.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Experimental Protocol: Synthesis of this compound
Step 1: Iodination of 2,4-dimethoxybenzoic acid
This step involves the electrophilic iodination of the commercially available 2,4-dimethoxybenzoic acid. The methoxy groups are activating and ortho-, para-directing, making the 5-position susceptible to iodination.
Materials and Reagents:
-
2,4-dimethoxybenzoic acid
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Methanol
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzoic acid in a suitable solvent such as methanol or acetic acid.
-
Add elemental iodine (I₂) to the solution.
-
Slowly add an oxidizing agent, such as periodic acid (H₅IO₆), to the reaction mixture. The oxidizing agent is necessary to generate the electrophilic iodine species in situ.
-
Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield crude 5-iodo-2,4-dimethoxybenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Fischer Esterification of 5-iodo-2,4-dimethoxybenzoic acid
This step converts the synthesized carboxylic acid to its corresponding methyl ester.
Materials and Reagents:
-
5-iodo-2,4-dimethoxybenzoic acid (from Step 1)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-iodo-2,4-dimethoxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Discussion on Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in peer-reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the structural motifs present in this molecule, namely the substituted benzoate and the presence of methoxy and iodo groups, are found in various biologically active compounds.
Substituted benzoates and their derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of methoxy groups can influence the lipophilicity and metabolic stability of a compound, potentially enhancing its bioavailability and therapeutic efficacy. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-protein binding.
Given the absence of direct evidence, any discussion on the role of this compound in signaling pathways would be purely speculative. Further research, including in vitro and in vivo studies, is required to elucidate the biological profile of this compound and to determine if it interacts with any cellular signaling cascades. Researchers in drug discovery may find this compound to be an interesting candidate for screening in various biological assays to uncover its potential therapeutic applications.
Spectral Analysis of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectral data for Methyl 5-iodo-2,4-dimethoxybenzoate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a predictive analysis of its spectroscopic characteristics.
Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive model of its spectral properties.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects on the parent molecule, methyl 2,4-dimethoxybenzoate, and comparison with spectral data of similar iodinated aromatic compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | s | 1H | Ar-H (H-6) |
| ~ 6.55 | s | 1H | Ar-H (H-3) |
| ~ 3.92 | s | 3H | OCH₃ (C4-OCH₃) |
| ~ 3.88 | s | 3H | OCH₃ (C2-OCH₃) |
| ~ 3.85 | s | 3H | COOCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165.5 | C=O (ester) |
| ~ 162.0 | C-O (C4) |
| ~ 159.5 | C-O (C2) |
| ~ 141.0 | C-H (C6) |
| ~ 112.0 | C-COOCH₃ (C1) |
| ~ 95.0 | C-H (C3) |
| ~ 80.0 | C-I (C5) |
| ~ 56.5 | OCH₃ (C4 or C2) |
| ~ 56.0 | OCH₃ (C2 or C4) |
| ~ 52.5 | COOCH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-3000 | Medium | C-H stretch (aromatic and methyl) |
| ~ 1725 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium | C=C stretch (aromatic ring) |
| 1200-1300 | Strong | C-O stretch (aryl ether, asymmetric) |
| 1020-1080 | Strong | C-O stretch (aryl ether, symmetric) |
| ~ 1100 | Strong | C-O stretch (ester) |
| ~ 600-700 | Medium | C-I stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 322 | [M]⁺ (Molecular ion) |
| 291 | [M - OCH₃]⁺ |
| 263 | [M - COOCH₃]⁺ |
| 195 | [M - I]⁺ |
| 164 | [M - I - OCH₃]⁺ |
Experimental Protocols
The following are representative protocols for the synthesis and spectral characterization of this compound.
Synthesis of this compound
This procedure is based on the electrophilic iodination of methyl 2,4-dimethoxybenzoate.
Materials:
-
Methyl 2,4-dimethoxybenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (catalytic amount)
-
Sodium thiosulfate solution (10% aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask protected from light, dissolve methyl 2,4-dimethoxybenzoate (1.0 eq) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid to initiate the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.
-
The sample is to be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum is to be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Data is to be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are to be obtained using an electron ionization (EI) mass spectrometer.
-
The sample is to be introduced via a direct insertion probe or through a gas chromatograph.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragments are to be reported.
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis and a proposed synthetic pathway for this compound.
Caption: Workflow for Synthesis and Spectral Analysis.
Caption: Proposed Synthetic Pathway.
Spectroscopic and Synthetic Insights into Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-iodo-2,4-dimethoxybenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its substituted benzene ring structure makes it a valuable intermediate for the introduction of the iodinated dimethoxybenzoyl moiety in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) data, is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a summary of available data and a general protocol for the characterization of this compound.
Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | s | 1H | H-6 |
| ~6.50 | s | 1H | H-3 |
| ~3.95 | s | 3H | OCH₃ (ester) |
| ~3.90 | s | 3H | OCH₃ (C4-OCH₃) |
| ~3.85 | s | 3H | OCH₃ (C2-OCH₃) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-4 |
| ~158 | C-2 |
| ~140 | C-6 |
| ~115 | C-1 |
| ~95 | C-3 |
| ~80 | C-5 |
| ~56 | OCH₃ (C4-OCH₃) |
| ~55 | OCH₃ (C2-OCH₃) |
| ~52 | OCH₃ (ester) |
Experimental Protocols
General Synthesis
The synthesis of this compound would typically involve the iodination of a suitable precursor, Methyl 2,4-dimethoxybenzoate.
Reaction Scheme:
Caption: General synthesis pathway for this compound.
A typical procedure would involve dissolving Methyl 2,4-dimethoxybenzoate in a suitable solvent like glacial acetic acid. An iodinating agent, such as iodine monochloride or N-iodosuccinimide, would then be added, often in the presence of a catalyst like sulfuric acid. The reaction mixture would be stirred at a specific temperature for a period of time to ensure complete reaction. Upon completion, the product would be isolated through extraction and purified by recrystallization or column chromatography.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Structural Elucidation and Key Correlations
The structure of this compound can be confirmed by analyzing the NMR data. The following diagram illustrates the key structural features and their expected NMR signatures.
Caption: Predicted NMR assignments for this compound.
Conclusion
While experimental NMR data for this compound is not widely published, the predicted data and general experimental protocols provided in this guide offer a solid foundation for researchers working with this compound. The provided information will aid in the synthesis, purification, and structural verification of this important chemical intermediate. It is always recommended to acquire experimental data for full confirmation of the structure.
An In-depth Technical Guide to the Infrared Spectrum of Methyl 5-iodo-2,4-dimethoxybenzoate
This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of Methyl 5-iodo-2,4-dimethoxybenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a predictive overview of the vibrational characteristics of this molecule and the experimental protocols for spectral acquisition.
Molecular Structure and Expected Vibrational Modes
This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is crucial for spectral interpretation. The primary functional groups are:
-
Aromatic Ring: The benzene ring exhibits C-H stretching and C=C in-ring stretching vibrations. The substitution pattern also influences out-of-plane bending vibrations.
-
Ester (Methyl Benzoate derivative): This group is characterized by a strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands. Aromatic esters have predictable absorption patterns, often referred to as the "Rule of Three".[1]
-
Methoxy Groups (Aromatic Ethers): These give rise to characteristic C-H stretching in the methyl group and C-O stretching bands.
-
Carbon-Iodine Bond: The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum.
Predicted Infrared Absorption Data
The following table summarizes the predicted wavenumbers for the major vibrational modes of this compound based on established group frequencies for similar aromatic compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methyl Groups (-OCH₃, -COOCH₃) | C-H Stretch (sp³) | 2990 - 2850 | Medium |
| Ester | C=O Stretch (Carbonyl) | 1730 - 1715 | Strong |
| Aromatic Ring | C=C In-ring Stretch | 1600 - 1585 and 1500 - 1400 | Medium to Strong (often multiple bands) |
| Methyl Groups (-OCH₃, -COOCH₃) | C-H Bend | 1450 - 1380 | Medium |
| Ester & Aromatic Ether | C-O Stretch | 1310 - 1250 and 1130 - 1100 | Strong (two distinct bands) |
| Aromatic Ring | C-H Out-of-plane Bend | 900 - 680 | Strong |
| Carbon-Iodine Bond | C-I Stretch | ~500 | Medium to Strong |
Table 1: Predicted IR Absorption Frequencies for this compound.
For aromatic esters like this compound, a characteristic pattern of three strong peaks is expected due to the C=O stretch, the C-C-O stretch, and the O-C-C stretch.[1] The conjugation of the aromatic ring with the ester group typically lowers the C=O stretching frequency compared to saturated esters.[1]
Experimental Protocols for IR Spectrum Acquisition
To obtain a high-quality FT-IR spectrum of the solid this compound, the following standard protocols are recommended.
3.1. Potassium Bromide (KBr) Pellet Method
This is a common technique for obtaining the IR spectrum of a solid sample.
-
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), anhydrous (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
-
-
Procedure:
-
Thoroughly dry the KBr at ~110°C for several hours to remove any absorbed water, which can interfere with the spectrum.
-
Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Add the this compound sample to the mortar.
-
Grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
Transfer the powder to the die of the pellet press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be collected and automatically subtracted.
-
3.2. Nujol Mull Method
An alternative method if the sample is sensitive to the pressure of the KBr press or if a suitable pellet cannot be formed.
-
Materials:
-
This compound (5-10 mg)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., NaCl or KBr)
-
FT-IR spectrometer
-
-
Procedure:
-
Place the solid sample in the agate mortar and add a few drops of Nujol.
-
Grind the mixture to a smooth, paste-like consistency (a mull).
-
Apply a thin, even film of the mull onto one of the salt plates.
-
Place the second salt plate on top and gently rotate to spread the mull evenly and remove any air bubbles.
-
Place the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum as described for the KBr method. Note that the Nujol will show its own characteristic C-H stretching and bending bands, which will be superimposed on the sample spectrum. These known peaks can be subtracted or ignored during interpretation.
-
Visualization of the Analytical Workflow
The logical flow for the analysis of the IR spectrum of a compound like this compound can be visualized as follows:
Workflow for IR Spectral Analysis.
This guide provides a comprehensive theoretical framework for understanding and obtaining the infrared spectrum of this compound. By following the detailed experimental protocols and using the predictive data for spectral interpretation, researchers can effectively utilize FT-IR spectroscopy for the structural characterization of this compound.
References
Mass Spectrometry of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of Methyl 5-iodo-2,4-dimethoxybenzoate, a compound of interest in synthetic chemistry and drug discovery. This document outlines its core physicochemical properties, predicted fragmentation patterns under electron ionization, and detailed experimental protocols for its analysis.
Compound Overview
This compound is an aromatic ester containing an iodine atom and two methoxy groups on the benzene ring. These structural features significantly influence its behavior in mass spectrometry, leading to a characteristic fragmentation pattern.
Molecular Formula: C₁₀H₁₁IO₄
Molecular Weight: 322.10 g/mol
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for aromatic esters and iodinated compounds. The primary fragmentation pathways are expected to involve the loss of the methyl ester group, methoxy groups, and the iodine atom.
The predicted major fragment ions are summarized in the table below:
| m/z (predicted) | Ion Formula | Proposed Fragmentation |
| 322 | [C₁₀H₁₁IO₄]⁺• | Molecular Ion (M⁺•) |
| 291 | [C₉H₈IO₃]⁺ | Loss of a methoxy radical (•OCH₃) |
| 263 | [C₉H₈IO₂]⁺ | Loss of the ester methyl group and a molecule of carbon monoxide (-CH₃, -CO) |
| 195 | [C₁₀H₁₁O₄]⁺ | Loss of the iodine atom (I•) |
| 165 | [C₈H₅O₃]⁺ | Loss of iodine and both methoxy groups |
| 127 | [I]⁺ | Iodine cation |
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation can proceed through several pathways, including the loss of substituents from the aromatic ring and cleavage of the ester group.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using mass spectrometry.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: From the stock solution, prepare a working solution at a concentration of 10 µg/mL by diluting with the same solvent.
-
Final Dilution: For direct infusion analysis, further dilute the working solution to 1 µg/mL. For LC-MS analysis, the working solution can be directly injected.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol is suitable for a standard gas chromatography-mass spectrometer (GC-MS) system.
Workflow Diagram:
Caption: Experimental workflow for EI-MS analysis.
Instrumentation and Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
GC Inlet Temperature: 250 °C
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Range: m/z 50-400.
-
Solvent Delay: 3 minutes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for a high-performance liquid chromatograph coupled to a mass spectrometer (HPLC-MS), which is useful for analyzing samples that are not sufficiently volatile for GC-MS.
Workflow Diagram:
Caption: Experimental workflow for LC-MS analysis.
Instrumentation and Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended. Atmospheric Pressure Chemical Ionization (APCI) could also be effective.
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.
-
Mass Range: m/z 100-500.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) for maximum signal intensity of the target analyte.
Data Analysis
The acquired mass spectra should be analyzed to identify the molecular ion and the major fragment ions. The accurate mass data from high-resolution mass spectrometry can be used to confirm the elemental composition of the parent molecule and its fragments. Comparison of the observed fragmentation pattern with the predicted pattern will aid in the structural confirmation of this compound.
Navigating the Safety Profile of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
While a complete, verified set of physicochemical properties for Methyl 5-iodo-2,4-dimethoxybenzoate is not available, the following information has been identified:
| Property | Value |
| CAS Number | 3153-79-5 |
| Molecular Formula | C10H11IO4 |
| Molecular Weight | 322.1 g/mol |
Source: AK Scientific, AA Blocks
Hazard Identification and Classification
A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the safety data of similar compounds, such as Methyl 3-iodo-4-methoxybenzoate and 2-Iodo-5-methylbenzoic acid methyl ester, the following potential hazards should be considered[1][2]:
Potential Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
A comprehensive set of precautionary statements is not available. However, based on related compounds, the following are recommended:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash face, hands and any exposed skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
It is important to note that one searched Safety Data Sheet for a similar compound, Methyl 3-iodo-4-methoxybenzoate, stated that it is "Not a hazardous substance or mixture" according to the OSHA Hazard Communication Standard. Given the conflicting information from different sources for related compounds, a cautious approach is warranted.
Experimental Protocols
Detailed experimental protocols regarding the toxicology or safety of this compound were not found in the reviewed literature.
Signaling Pathways
Information regarding the signaling pathways affected by this compound is not available in the provided search results.
Visualizing Safety Procedures
To aid in the practical application of safety measures, the following diagrams illustrate a general workflow for handling chemical substances and the logical hierarchy of safety precautions.
Handling and Storage
Based on information for analogous compounds, the following handling and storage procedures are recommended:
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
The compound may be light-sensitive, so storage in a dark place is advisable.
-
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following measures, derived from related compounds, should be taken[1]:
-
Accidental Release:
-
Ensure adequate ventilation.
-
Sweep up spilled solid material and place it in a suitable container for disposal.
-
Avoid generating dust.
-
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Disposal Considerations
Dispose of this compound and its container through a licensed disposal company. Do not let the product enter drains.
Disclaimer: The information provided in this guide is based on data from structurally similar compounds and should be used for preliminary guidance only. A compound-specific Safety Data Sheet should be consulted for definitive safety information. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all applicable safety regulations.
References
In-depth Technical Guide: Methyl 5-iodo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-iodo-2,4-dimethoxybenzoate is a valuable, though not readily commercially available, substituted aromatic compound. Its structure lends itself to further functionalization, making it a potential key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. This guide provides a comprehensive overview of its synthesis from commercially available starting materials, including detailed experimental protocols and relevant chemical data.
Commercial Availability and Synthesis Strategy
As of late 2025, this compound is not listed as a stock item in the catalogs of major chemical suppliers. Therefore, a de novo synthesis is required for its acquisition. A feasible and efficient two-step synthetic pathway has been devised, starting from the commercially available precursor, 1-iodo-2,4-dimethoxybenzene .
The proposed synthesis involves:
-
Carboxylation of 1-iodo-2,4-dimethoxybenzene to yield 5-iodo-2,4-dimethoxybenzoic acid.
-
Esterification of the resulting carboxylic acid to afford the target compound, this compound.
The following sections detail the commercial availability of the starting material and provide comprehensive experimental protocols for the proposed synthetic route.
Starting Material: 1-iodo-2,4-dimethoxybenzene
1-iodo-2,4-dimethoxybenzene is the key starting material for the synthesis of this compound. It is readily available from several chemical suppliers.
Table 1: Commercial Availability of 1-iodo-2,4-dimethoxybenzene
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |
| Thermo Scientific Chemicals | L19420.06 | 97% | 5 g | 51.65[1] | 20469-63-0[1] |
| L19420.03 | 97% | 1 g | 27.75[2] | ||
| Sigma-Aldrich | 380975 | 97% | - | Discontinued | 20469-63-0[3] |
| Santa Cruz Biotechnology | sc-227659 | - | - | - | 20469-63-0[4] |
| NanoAxis LLC | NA-7539 | 98% | 1 g | 26.00 € | -[5] |
Note: Prices and availability are subject to change. Please refer to the suppliers' websites for the most current information.
Proposed Synthesis and Experimental Protocols
Step 1: Carboxylation of 1-iodo-2,4-dimethoxybenzene
Two primary methods are proposed for the carboxylation of 1-iodo-2,4-dimethoxybenzene: Grignard reaction with carbon dioxide and palladium-catalyzed carboxylation.
This classic method involves the formation of a Grignard reagent from 1-iodo-2,4-dimethoxybenzene, followed by its reaction with solid carbon dioxide (dry ice).
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add anhydrous diethyl ether or tetrahydrofuran (THF).
-
Dissolve 1-iodo-2,4-dimethoxybenzene (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise via the dropping funnel to the magnesium suspension.
-
The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl iodide solution.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate, large beaker, crush a sufficient amount of dry ice (solid CO2) into a powder (an excess of at least 3-4 equivalents is recommended).
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
A vigorous reaction will occur. Continue stirring until the mixture warms to room temperature and all the excess dry ice has sublimated.
-
-
Work-up and Purification:
-
Acidify the reaction mixture by the slow addition of 1 M hydrochloric acid until the solid magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-iodo-2,4-dimethoxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Diagram 1: Grignard Carboxylation Workflow
Caption: Workflow for the synthesis of 5-iodo-2,4-dimethoxybenzoic acid via Grignard carboxylation.
This method offers an alternative to the Grignard reaction, potentially with better functional group tolerance. It involves the direct carboxylation of the aryl iodide using carbon dioxide in the presence of a palladium catalyst.
Experimental Protocol:
-
Reaction Setup:
-
In a high-pressure reaction vessel, combine 1-iodo-2,4-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(OAc)2 (0.05 eq), a suitable phosphine ligand like P(tBu)3 (0.1 eq), and a base such as Cs2CO3 (2.0 eq).
-
Add a high-boiling point aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
-
Carboxylation:
-
Seal the reaction vessel and purge with carbon dioxide gas.
-
Pressurize the vessel with CO2 to the desired pressure (typically 1-10 atm).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully release the CO2 pressure.
-
Dilute the reaction mixture with water and acidify with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Diagram 2: Palladium-Catalyzed Carboxylation
References
Methodological & Application
Application Note: Synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate
Abstract
This document provides a detailed protocol for the synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis involves the electrophilic iodination of Methyl 2,4-dimethoxybenzoate. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a valuable building block in organic synthesis. The introduction of an iodine atom onto the aromatic ring of Methyl 2,4-dimethoxybenzoate provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures, making it a significant precursor for drug discovery and materials science. The protocol described herein is based on established methods of electrophilic aromatic iodination, offering a reliable and reproducible procedure for researchers.
Synthesis Pathway
The synthesis of this compound is achieved through the direct iodination of Methyl 2,4-dimethoxybenzoate. The electron-donating methoxy groups at positions 2 and 4 activate the aromatic ring, directing the electrophilic substitution to the 5-position due to steric and electronic effects.
Application Notes and Protocols for the Iodination of Methyl 2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrophilic iodination of methyl 2,4-dimethoxybenzoate, a key transformation in the synthesis of various biologically active molecules and functional materials. The protocols outlined below are based on established methodologies for the iodination of activated aromatic compounds.
Introduction
Methyl 2,4-dimethoxybenzoate possesses a highly activated aromatic ring due to the presence of two electron-donating methoxy groups, making it susceptible to electrophilic substitution reactions such as iodination. The position of iodination is directed by these activating groups, typically occurring at the position ortho or para to the methoxy groups and meta to the deactivating ester group. Iodoaromatic compounds are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira), the formation of organometallic reagents, and as building blocks for complex molecular architectures.[1][2]
Key Experimental Protocols
Several methods are available for the iodination of activated aromatic rings.[3][4] The following protocols are adapted for the specific iodination of methyl 2,4-dimethoxybenzoate, providing options with varying reagents and conditions.
Protocol 1: Iodination using Iodine and an Oxidizing Agent
This protocol utilizes molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species.
Materials:
-
Methyl 2,4-dimethoxybenzoate
-
Iodine (I₂)
-
Nitric Acid (HNO₃) or Urea-Hydrogen Peroxide (UHP)[5]
-
Glacial Acetic Acid (AcOH) or Acetonitrile
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 2,4-dimethoxybenzoate (1.0 eq) in glacial acetic acid or acetonitrile.
-
Add molecular iodine (1.0-1.2 eq) to the solution and stir until it is partially dissolved.
-
Slowly add the oxidizing agent (e.g., concentrated nitric acid, 1.5 eq) to the reaction mixture at room temperature.[1] Alternatively, urea-hydrogen peroxide can be used as a milder oxidizing agent.[5]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with 10% sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired iodinated methyl 2,4-dimethoxybenzoate.
Protocol 2: Organocatalytic Iodination with 1,3-Diiodo-5,5-dimethylhydantoin (DIH)
This method employs a milder and more selective approach using an organocatalyst.[6]
Materials:
-
Methyl 2,4-dimethoxybenzoate
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH)
-
Thiourea catalyst
-
Acetonitrile
-
Saturated sodium thiosulfate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl 2,4-dimethoxybenzoate (1.0 eq) in acetonitrile, add the thiourea catalyst (0.1-0.2 eq).[6]
-
Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.[3][6]
-
Monitor the reaction by TLC. These reactions are often rapid, proceeding to completion within a few hours at room temperature.[6]
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by column chromatography to yield the iodinated product.
Data Presentation
The following table summarizes quantitative data from representative iodination reactions of activated aromatic compounds, providing a reference for expected yields and conditions.
| Substrate | Iodinating Agent | Oxidant/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Dimethoxybenzene | I₂ | NO₂ | Acetonitrile | 12 | 98 | [7] |
| Vanillin | KI | Oxone® | Water | 1 | - | [8] |
| 2-Naphthol | NaIO₃/Na₂SO₃ | HCl | Methanol/Water | - | - | [2] |
| 4-Nitroaniline | I₂ | HNO₃ | Acetic Acid | 4 | 89 | [1] |
| Anisole | DIH | Thiourea | Acetonitrile | - | High | [3][6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the iodination of methyl 2,4-dimethoxybenzoate.
Signaling Pathway (Chemical Reaction)
Caption: Iodination of methyl 2,4-dimethoxybenzoate.
References
- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. Iodination - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
- 7. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes: Methyl 5-iodo-2,4-dimethoxybenzoate as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Methyl 5-iodo-2,4-dimethoxybenzoate, a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. This document details its synthesis, physicochemical properties, and its application in the synthesis of bioactive molecules, particularly focusing on its role as a precursor to potent enzyme inhibitors.
Physicochemical Properties
This compound is a halogenated aromatic compound. The presence of an iodine atom at the 5-position, along with methoxy and methyl ester functionalities, makes it an ideal substrate for a variety of cross-coupling reactions and further molecular elaborations.
| Property | Value |
| Molecular Formula | C₁₀H₁₁IO₄ |
| Molecular Weight | 322.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the direct electrophilic iodination of methyl 2,4-dimethoxybenzoate. This method is based on established procedures for the iodination of activated aromatic rings.
Experimental Protocol: Iodination of Methyl 2,4-dimethoxybenzoate
Materials:
-
Methyl 2,4-dimethoxybenzoate
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Methanol (MeOH)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,4-dimethoxybenzoate (1.0 eq) in methanol.
-
To this solution, add iodine (1.1 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
While stirring vigorously, add 30% hydrogen peroxide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
| Reactant | Molar Ratio |
| Methyl 2,4-dimethoxybenzoate | 1.0 |
| Iodine | 1.1 |
| Hydrogen Peroxide (30%) | 1.5 |
| Sulfuric Acid | Catalytic |
This protocol is a general guideline based on similar iodination reactions and may require optimization for yield and purity.
Application in the Synthesis of Bioactive Molecules: Dihydrofolate Reductase (DHFR) Inhibitors
This compound is a valuable precursor for the synthesis of novel dihydrofolate reductase (DHFR) inhibitors, which are a critical class of antimicrobial agents. The iodo-substituent allows for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.
A notable application is in the synthesis of 5-phenoxy-pyrimidine-2,4-diamine derivatives, which have shown potent inhibitory activity against Staphylococcus aureus DHFR.
Synthetic Workflow for DHFR Inhibitors
Caption: Synthetic workflow for DHFR inhibitors.
Signaling Pathway: Folate Biosynthesis Inhibition
DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This pathway is a validated target for antimicrobial drug development.
Caption: Inhibition of the folate biosynthesis pathway.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, a key step in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a degassed mixture of 1,4-dioxane and water (4:1) in a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.
-
Purge the flask with argon for 10 minutes.
-
Heat the reaction mixture at 80-100 °C under an argon atmosphere and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Arylboronic acid | 1.2 |
| Palladium(II) acetate | 0.05 |
| Triphenylphosphine | 0.1 |
| Potassium carbonate | 2.0 |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel drug candidates. Its straightforward synthesis and the reactivity of the iodo-substituent in cross-coupling reactions make it an attractive building block for creating diverse molecular libraries. The application of this intermediate in the synthesis of DHFR inhibitors highlights its potential in addressing the challenge of antimicrobial resistance. The provided protocols and data serve as a foundation for researchers to explore the full potential of this compound in their drug discovery and development endeavors.
Application Notes and Protocols for Cross-Coupling Reactions with Methyl 5-iodo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving Methyl 5-iodo-2,4-dimethoxybenzoate. The protocols are based on established methodologies for structurally similar aryl iodides and may require optimization for this specific substrate.
Disclaimer
The following protocols are adapted from literature procedures for analogous compounds due to a lack of published data for this compound. Researchers should consider these as starting points and may need to optimize reaction conditions such as temperature, reaction time, catalyst loading, and choice of base and solvent to achieve desired results.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the synthesis of various biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The electron-rich nature of the substrate, due to the two methoxy groups, may influence the reaction kinetics.
Experimental Protocol (Analogous to 3-iodo-4-methoxybenzoic acid methyl ester)
This protocol is adapted from a procedure for a sterically hindered Suzuki coupling.[1]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, or NaOPh)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-iodo-4-methoxybenzoic acid methyl ester | Mesitylboronic ester | Pd(PPh₃)₄ (6) | NaOPh | Benzene | Reflux | - | Good | [1] |
| 1-iodo-2,4-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | N/A |
| 4-iodoanisole | 2-pyridylboronate | Pd₂(dba)₃ (1.5), Ligand (3) | K₃PO₄ | Dioxane | 100 | 12 | 74 | [2] |
Note: N/A indicates a representative protocol constructed from general knowledge of Suzuki couplings of similar substrates, not from a specific cited source.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[3]
Experimental Protocol (General for Aryl Iodides)
This is a general protocol for the Sonogashira coupling of aryl iodides.[4][5]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and CuI (2-10 mol%).
-
Add the amine base (2.0-3.0 equiv.).
-
Degas the mixture and stir at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data for Analogous Sonogashira Coupling Reactions
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,2,3-triiodo-5-chlorobenzene | Phenylacetylene | Pd(PPh₃)₄ (10) | CuI (20) | Cs₂CO₃ | Toluene | RT | 24 | 45 | [6] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | None | Et₃N | [TBP][4EtOV] | 55 | 3 | >99 | [7] |
| 4-iodoanisole | 2-methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Et₃N | N/A | RT | 1.5 | Good | [8] |
Note: RT = Room Temperature. [TBP][4EtOV] is an ionic liquid. N/A indicates a representative protocol constructed from general knowledge of Sonogashira couplings of similar substrates, not from a specific cited source.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[9] This reaction would allow for the introduction of a vinyl group at the 5-position of the benzoate.
Experimental Protocol (Analogous to 1,4-diiodo-2,5-dimethoxybenzene)
This protocol is adapted from a procedure for a double Heck reaction.[9]
Materials:
-
This compound
-
Alkene (e.g., Styrene, Acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (optional, but often recommended)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
High-boiling point solvent (e.g., DMF, NMP, Dioxane)
-
Reaction vial or flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if used, 2-10 mol%).
-
Add the base (1.5-2.0 equiv.) and the solvent.
-
Degas the mixture and heat to a high temperature (typically 100-140 °C).
-
Stir the reaction until completion (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Analogous Heck Reactions
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-diiodo-2,5-dimethoxybenzene | 2-bromoalkyl arene | Pd₂(dba)₃ | K₂CO₃ | DMF | 120 | - | 74 | [9] |
| Iodobenzene | Cyclohexene | Pd(OAc)₂ | KOH | DMF | 140 | 4 | up to 81 | [10] |
| N-(2-iodophenyl) amide | Estragole | Pd(OAc)₂ (1) | Et₃N | DMF | 120 | 3-6 | Good | [11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This would enable the synthesis of N-aryl derivatives from this compound.
Experimental Protocol (General for Aryl Iodides)
This is a general protocol for the Buchwald-Hartwig amination of aryl iodides.[13]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to a dry reaction vessel.
-
Add the base (1.4-2.0 equiv.).
-
Add this compound (1.0 equiv.).
-
Add the amine (1.2-1.5 equiv.).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-iodo-4-methoxybenzene | p-toluidine | Ni(acac)₂ (2) | None | K₃PO₄ | - | - | - | 95 | [14] |
| Aryl Iodide | Primary Amine | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ | Dioxane | 100 | 18 | 85-95 | N/A |
| Aryl Iodide | Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 12 | 80-90 | N/A |
Note: The first entry uses a Nickel catalyst. N/A indicates a representative protocol constructed from general knowledge of Buchwald-Hartwig aminations of similar substrates, not from a specific cited source.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium.[15] It is known for its tolerance of a wide variety of functional groups.
Experimental Protocol (General for Aryl Iodides)
This is a general protocol for the Stille coupling of aryl iodides.[16]
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane (1.1-1.3 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
If required, add the additive.
-
Add the anhydrous solvent.
-
Degas the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Analogous Stille Coupling Reactions
| Aryl Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Aryl-SnBu₃ | Pd(PPh₃)₄ (2) | None | Toluene | 110 | 16 | 80-95 | N/A |
| Vinyl Iodide | Vinyl-SnBu₃ | Pd₂(dba)₃ (1.5) | PPh₃ (6) | THF | 60 | 12 | 75-90 | N/A |
| Aryl Iodide | Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | CuI (5) | DMF | 50 | 8 | 85-98 | N/A |
Note: N/A indicates representative protocols constructed from general knowledge of Stille couplings of similar substrates, not from specific cited sources.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Sonogashira Coupling Workflow.
Caption: Heck Reaction Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Stille Coupling Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki Coupling of Methyl 5-iodo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1][2][3] Methyl 5-iodo-2,4-dimethoxybenzoate is a valuable building block in medicinal chemistry and materials science. Its electron-rich aromatic ring, substituted with two methoxy groups and a methyl ester, makes it an interesting substrate for Suzuki coupling, leading to the synthesis of complex biaryl structures that are often found in biologically active molecules and functional materials.[4][5] The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making aryl iodides like this compound highly suitable electrophilic partners.[6]
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.[7][8][9]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this step.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9]
Data Presentation: Reaction Parameters and Reported Yields for Analogous Systems
While specific data for this compound is not extensively published, conditions can be reliably extrapolated from similar electron-rich aryl iodides. The following table summarizes typical conditions used for the Suzuki coupling of related substrates, such as 5-iodovanillin and other substituted iodobenzenes.
| Aryl Halide (Analogue) | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (0.01) / Ligand | LiOH·H₂O | H₂O/MeOH (1:1) | RT | 95 | [10][11] |
| 5-Iodovanillin | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.01) / Ligand | LiOH·H₂O | H₂O/MeOH (1:1) | RT | 92 | [10][11] |
| 5-Iodovanillin | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.01) / Ligand | LiOH·H₂O | H₂O/MeOH (1:1) | RT | 90 | [10][11] |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1-3) | Na₂CO₃ (2 M aq.) | Toluene | 80-100 | >90 | General Protocol |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (5) | K₂CO₃ | THF/H₂O (1:1) | Reflux | High | [12] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand, or Palladium on carbon [Pd/C])
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran [THF], or N,N-Dimethylformamide [DMF])
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Protocol:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add the arylboronic acid (1.1 - 1.5 eq.), the palladium catalyst (0.01 - 5 mol%), and the base (2.0 - 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent followed by degassed water if a biphasic system is used. A typical solvent ratio is 4:1 to 10:1 organic solvent to water. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 - 0.2 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route for the synthesis of a wide array of biaryl compounds. The provided protocol, based on established procedures for analogous substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yields for specific arylboronic acid coupling partners. Careful monitoring of the reaction and thorough characterization of the products are essential for successful synthesis.
References
- 1. youtube.com [youtube.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
Application Notes and Protocols for the Heck Reaction with Methyl 5-iodo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found extensive applications in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the Heck reaction involving Methyl 5-iodo-2,4-dimethoxybenzoate , an electron-rich aryl iodide. The presence of two electron-donating methoxy groups and an electron-withdrawing methyl ester moiety on the aromatic ring influences its reactivity, making the optimization of reaction conditions crucial for achieving high yields and selectivity.
These notes are intended to guide researchers in the successful application of the Heck reaction with this specific substrate, providing a foundation for the synthesis of a variety of substituted cinnamate and stilbene derivatives. Such products are valuable intermediates in medicinal chemistry and materials science.
Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Caption: General Heck Reaction Scheme.
Key Experimental Parameters and Optimization
Several factors critically influence the outcome of the Heck reaction with electron-rich aryl iodides like this compound. Careful consideration and optimization of these parameters are essential for successful product formation.
-
Catalyst System: Palladium catalysts are central to the Heck reaction.[1]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and palladium on carbon (Pd/C) are commonly used and effective pre-catalysts.[2] For substrates that are less reactive, more sophisticated catalysts, such as those with specific phosphine ligands or N-heterocyclic carbene (NHC) ligands, may be employed to enhance catalytic activity.[3]
-
Ligands: While some Heck reactions can proceed without a ligand, particularly with highly reactive aryl iodides, the use of phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine can improve catalyst stability and product yields.[1]
-
-
Base: The base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are standard solvents for the Heck reaction.
-
"Green" Solvents: More environmentally benign solvents like Cyrene have been shown to be effective for Heck reactions of aryl iodides.[2]
-
-
Reaction Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 150 °C, to ensure a reasonable reaction rate.[2][3]
-
Alkene Partner: The nature of the alkene coupling partner affects the reaction conditions.
-
Activated Alkenes: Electron-deficient alkenes like acrylates (e.g., methyl acrylate, butyl acrylate) and styrene are generally excellent substrates for the Heck reaction.[4]
-
Unactivated Alkenes: Reactions with unactivated alkenes may require more forcing conditions or specialized catalytic systems.
-
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the Heck reaction of aryl iodides, which can be adapted for this compound.
Table 1: Heck Coupling of Aryl Iodides with Acrylates
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | NEt₃ (2 eq) | DMF | 100 | 12 | 85-95 |
| 2 | 10% Pd/C (1 mol%) | None | NEt₃ (1 eq) | Cyrene | 150 | 1-2 | 90-99[2] |
| 3 | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4 mol%) | NHC | K₂CO₃ (2 eq) | DMF | 100 | 20 | up to 98[3] |
| 4 | Pd(OAc)₂ (0.1 mol%) | None | K₂CO₃ (2 eq) | Water | 50 | 4 | Good |
Note: Yields are indicative and may vary based on the specific aryl iodide and acrylate used.
Table 2: Heck Coupling of Aryl Iodides with Styrene
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1 mol%) | None | K₂CO₃ (1.5 eq) | DMF/Water | 100 | 12 | 70-85[5] |
| 2 | 10% Pd/C (1 mol%) | None | NEt₃ (1 eq) | Cyrene | 150 | 4 | 80-90[2] |
| 3 | PdCl₂ (1 mol%) | PPh₃ (2 mol%) | NEt₃ (2 eq) | Acetonitrile | 80 | 18 | 75-90 |
Note: Yields are indicative and may vary based on the specific aryl iodide and styrene derivative used.
Experimental Protocols
The following are detailed, generalized protocols for the Heck reaction of this compound with methyl acrylate and styrene. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Heck Reaction with Methyl Acrylate
Objective: To synthesize Methyl (E)-2,4-dimethoxy-5-(2-methoxycarbonyl-vinyl)-benzoate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
-
Add triethylamine (2.0 mmol, 2.0 equiv) followed by methyl acrylate (1.2 mmol, 1.2 equiv) via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Methyl (E)-2,4-dimethoxy-5-(2-methoxycarbonyl-vinyl)-benzoate.
Protocol 2: Heck Reaction with Styrene
Objective: To synthesize Methyl (E)-2,4-dimethoxy-5-styryl-benzoate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Standard glassware for reactions (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) acetate (0.01 mmol, 1 mol%) and potassium carbonate (1.5 mmol, 1.5 equiv).
-
Add a mixture of N,N-dimethylformamide (4 mL) and water (1 mL).
-
Add styrene (1.2 mmol, 1.2 equiv).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl (E)-2,4-dimethoxy-5-styryl-benzoate.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The Catalytic Cycle of the Heck Reaction.
Experimental Workflow
The logical workflow for performing a Heck reaction is outlined below.
Caption: Experimental Workflow for the Heck Reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. mdpi.com [mdpi.com]
- 5. sctunisie.org [sctunisie.org]
Sonogashira Coupling of Methyl 5-iodo-2,4-dimethoxybenzoate: A Detailed Protocol for the Synthesis of Arylalkynes
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of natural products, pharmaceuticals, and organic materials.[1] This application note provides a detailed protocol for the Sonogashira coupling of Methyl 5-iodo-2,4-dimethoxybenzoate with terminal alkynes, offering researchers, scientists, and drug development professionals a practical guide for the synthesis of substituted arylalkynes which are valuable intermediates in medicinal chemistry.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. A transmetalation step then occurs where the acetylide group is transferred from the copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired arylalkyne product and regenerates the active palladium(0) catalyst. For electron-rich aryl iodides, such as this compound, careful optimization of reaction conditions, including the choice of ligand, may be necessary to achieve high yields.
Experimental Protocols
This section outlines detailed experimental procedures for the Sonogashira coupling of this compound with two common terminal alkynes: phenylacetylene and trimethylsilylacetylene.
Protocol 1: Sonogashira Coupling with Phenylacetylene
A representative procedure for the coupling of an aryl iodide with phenylacetylene is as follows:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, methyl 5-(phenylethynyl)-2,4-dimethoxybenzoate.
Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene (TMS-acetylene) and Subsequent Deprotection
This two-step protocol is useful for the synthesis of terminal alkynes.
Materials:
-
This compound
-
Trimethylsilylacetylene (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography and extraction
Procedure - Step A: Sonogashira Coupling
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add triethylamine (2.0 mmol, 2.0 eq).
-
Add trimethylsilylacetylene (1.5 mmol, 1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude silyl-protected product, methyl 5-((trimethylsilyl)ethynyl)-2,4-dimethoxybenzoate. This can be purified by column chromatography if necessary.
Procedure - Step B: Deprotection of the Trimethylsilyl Group
-
Dissolve the crude or purified methyl 5-((trimethylsilyl)ethynyl)-2,4-dimethoxybenzoate in THF (10 mL).
-
Add a 1 M solution of TBAF in THF (1.2 mL, 1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield methyl 5-ethynyl-2,4-dimethoxybenzoate.
Data Presentation
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | Toluene | 60-70 | 4-6 | Good to Excellent | General Protocol |
| This compound | TMS-acetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 12-24 | Good to Excellent | General Protocol |
Note: Yields are typically reported as "Good to Excellent" in the absence of specific literature data for this exact substrate. Actual yields may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Applications in Drug Development
The 2,4-dimethoxybenzoyl scaffold and the arylalkyne motif are present in numerous biologically active molecules. The Sonogashira coupling of this compound provides a versatile platform for the synthesis of a library of compounds for drug discovery programs. The resulting products can serve as key intermediates for the synthesis of:
-
Enzyme Inhibitors: The rigid alkyne linker can position functional groups for optimal interaction with enzyme active sites.
-
Receptor Agonists and Antagonists: The arylalkyne core can be elaborated to mimic the structure of natural ligands or to block receptor binding sites.
-
Fluorescent Probes: The conjugated enyne system can impart fluorescent properties, enabling the development of probes for biological imaging.
The Sonogashira coupling of this compound is a reliable and efficient method for the synthesis of a variety of substituted arylalkynes. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The mild reaction conditions and tolerance of various functional groups make this a valuable tool in the modern synthetic chemist's arsenal.
References
Application Notes and Protocols: Methyl 5-iodo-2,4-dimethoxybenzoate in Medicinal Chemistry
Introduction
Methyl 5-iodo-2,4-dimethoxybenzoate is a versatile, poly-substituted aromatic building block with significant potential in medicinal chemistry. Its strategic placement of iodo and dimethoxy functional groups on the benzene ring makes it an ideal precursor for the synthesis of a variety of biologically active molecules. The electron-donating methoxy groups can enhance binding to biological targets, while the iodo-group serves as a crucial handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the facile introduction of diverse aryl or heteroaryl moieties, enabling the systematic exploration of chemical space in drug discovery programs.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of potential therapeutic agents, with a focus on the development of novel combretastatin analogues as potent anticancer agents.
Application Note 1: Synthesis of Novel Combretastatin Analogues
Background:
Combretastatins are a class of natural products that exhibit potent cytotoxic activity against a wide range of cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. The core structure of many combretastatin analogues consists of two substituted aromatic rings connected by a flexible or rigid linker. This compound serves as a valuable precursor for the "A-ring" of novel combretastatin analogues, offering a unique substitution pattern that can be exploited to enhance potency and overcome drug resistance.
Synthetic Strategy:
The primary synthetic route involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid or boronate ester representing the "B-ring" of the combretastatin analogue. Subsequent chemical modifications can be performed to introduce different linkers and optimize the overall pharmacological profile.
Experimental Protocol: Synthesis of a Stilbene-based Combretastatin Analogue
This protocol describes the synthesis of a stilbene-based combretastatin analogue using this compound as the starting material.
Step 1: Suzuki-Miyaura Coupling
-
Reaction: this compound is coupled with 3,4,5-trimethoxyphenylboronic acid.
-
Reagents and Solvents:
-
This compound (1.0 eq)
-
3,4,5-Trimethoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
To a dried round-bottom flask, add this compound, 3,4,5-trimethoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled biaryl product.
-
Step 2: Reduction of the Ester
-
Reaction: The methyl ester of the biaryl product is reduced to the corresponding alcohol.
-
Reagents and Solvents:
-
Biaryl product from Step 1 (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the biaryl product in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiAlH₄ portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate and purify the crude alcohol by column chromatography.
-
Step 3: Oxidation to the Aldehyde
-
Reaction: The primary alcohol is oxidized to the corresponding aldehyde.
-
Reagents and Solvents:
-
Alcohol from Step 2 (1.0 eq)
-
Pyridinium chlorochromate (PCC, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flask under an inert atmosphere.
-
Add PCC and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.
-
Concentrate the filtrate to obtain the crude aldehyde, which can be used in the next step without further purification.
-
Step 4: Wittig Reaction to form the Stilbene Linker
-
Reaction: The aldehyde is reacted with a suitable phosphonium ylide to form the cis-stilbene double bond.
-
Reagents and Solvents:
-
Aldehyde from Step 3 (1.0 eq)
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq)
-
Sodium hydride (NaH, 1.2 eq)
-
Anhydrous THF
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add the phosphonium salt portion-wise.
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
Cool the ylide solution to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the target cis-stilbene combretastatin analogue.
-
Workflow Diagram:
Application Note 2: Biological Evaluation of Synthesized Combretastatin Analogues
Expected Biological Activity:
The synthesized combretastatin analogues are expected to exhibit potent cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of action is anticipated to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.
Experimental Protocols:
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized combretastatin analogue for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
2. Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro. The polymerization is monitored by the increase in fluorescence of a reporter molecule that binds to polymerized tubulin.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Add the synthesized combretastatin analogue at various concentrations.
-
Incubate the mixture at 37 °C to induce polymerization.
-
Monitor the fluorescence intensity over time using a fluorometer.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Treat cancer cells with the synthesized combretastatin analogue for a specified time (e.g., 24 hours).
-
Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibition.
-
Signaling Pathway Diagram:
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and concise tabular format for easy comparison.
Table 1: In Vitro Cytotoxicity of Combretastatin Analogue (CA-Analog)
| Cell Line | IC₅₀ (µM) ± SD |
| HeLa (Cervical Cancer) | 0.05 ± 0.01 |
| MCF-7 (Breast Cancer) | 0.08 ± 0.02 |
| A549 (Lung Cancer) | 0.12 ± 0.03 |
| Normal Fibroblasts | > 10 |
Table 2: Tubulin Polymerization Inhibition by CA-Analog
| Compound | IC₅₀ (µM) ± SD |
| CA-Analog | 1.5 ± 0.3 |
| Combretastatin A-4 | 1.2 ± 0.2 |
| Paclitaxel | - (Promotes Polymerization) |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with CA-Analog (10x IC₅₀ for 24h)
| Cell Cycle Phase | Control (%) | CA-Analog Treated (%) |
| G0/G1 | 55 ± 4 | 15 ± 3 |
| S | 25 ± 3 | 10 ± 2 |
| G2/M | 20 ± 2 | 75 ± 5 |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated here in the context of synthesizing novel combretastatin analogues with potent anticancer activity. The provided protocols offer a comprehensive guide for researchers and scientists in drug development to explore the potential of this and related compounds in the discovery of new therapeutic agents. The strategic use of such well-functionalized starting materials can significantly accelerate the drug discovery process by enabling rapid access to diverse and complex molecular architectures.
Application Notes and Protocols: Methyl 5-iodo-2,4-dimethoxybenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 5-iodo-2,4-dimethoxybenzoate as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. Detailed protocols for the synthesis of quinazolinones and benzofurans are presented, highlighting its role in generating molecular complexity through various cross-coupling and cyclization strategies.
Introduction
This compound is a key starting material for the synthesis of a variety of heterocyclic scaffolds. The presence of an iodo group at the 5-position allows for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, as well as Buchwald-Hartwig amination. The methoxy groups at the 2- and 4-positions activate the aromatic ring and can be strategically retained or modified in the final products. These structural features make it an attractive precursor for the synthesis of substituted quinazolinones, benzofurans, and other heterocyclic systems of interest in drug discovery. The quinazoline skeleton, for instance, is a core component of numerous bioactive compounds with a wide range of biological activities.[1]
Synthesis of 6,7-Dimethoxyquinazolinones
The dimethoxy-substituted quinazolinone core is a privileged scaffold in medicinal chemistry. This compound can serve as a precursor to the key intermediate, methyl 2-amino-4,5-dimethoxybenzoate, which can then be cyclized to form the quinazolinone ring system.
Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of 6,7-dimethoxyquinazolin-4(3H)-one.
Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This protocol is adapted from established methods for the synthesis of substituted quinazolinones.[2][3]
Step 1: Synthesis of Methyl 2-amino-4,5-dimethoxybenzoate
A plausible route to the key amino-benzoate intermediate from this compound involves a Buchwald-Hartwig amination reaction.
-
To a dried Schlenk tube, add this compound (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 equiv).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting imine can be hydrolyzed by treatment with aqueous HCl at room temperature to yield Methyl 2-amino-4,5-dimethoxybenzoate.
Step 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
-
A solution of Methyl 2-amino-4,5-dimethoxybenzoate (1.0 equiv) and formamidine acetate (1.5 equiv) in 2-methoxyethanol is heated to reflux for 4-6 hours.[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford 6,7-Dimethoxyquinazolin-4(3H)-one.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Methyl 2-amino-4,5-dimethoxybenzoate | 211.21 | 1.0 | (user defined) |
| Formamidine Acetate | 104.11 | 1.5 | (user defined) |
| 2-Methoxyethanol | 76.09 | - | (solvent) |
Table 1: Reagents for the synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one.
Synthesis of Substituted Benzofurans
This compound is a valuable starting material for the synthesis of highly substituted benzofurans. Palladium-catalyzed reactions, such as Sonogashira coupling followed by an electrophilic cyclization, are a powerful strategy to construct the benzofuran core.[4][5]
Workflow for Benzofuran Synthesis
Caption: General workflow for the synthesis of substituted benzofurans.
Experimental Protocol: Synthesis of a 2,3-Disubstituted Benzofuran Derivative
This protocol is based on general methods for the synthesis of benzofurans from o-iodoanisoles.[5]
Step 1: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) in a suitable solvent such as triethylamine, add the terminal alkyne (1.2 equiv).
-
Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (1 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding methyl 5-(alkynyl)-2,4-dimethoxybenzoate.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 322.09 | 1.0 | (user defined) |
| Terminal Alkyne | (variable) | 1.2 | (user defined) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | (user defined) |
| CuI | 190.45 | 0.01 | (user defined) |
| Triethylamine | 101.19 | - | (solvent) |
Table 2: Reagents for the Sonogashira coupling reaction.
Step 2: Electrophilic Cyclization
-
The methyl 5-(alkynyl)-2,4-dimethoxybenzoate (1.0 equiv) is dissolved in a suitable solvent like acetonitrile.
-
An electrophile such as iodine (1.1 equiv) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired substituted benzofuran.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic structures. The protocols outlined above for the preparation of quinazolinones and benzofurans demonstrate its utility in constructing complex molecular architectures through well-established synthetic transformations. The ability to perform a variety of palladium-catalyzed cross-coupling reactions at the iodo-position, combined with the electronic properties of the dimethoxy-substituted ring, makes this reagent a powerful tool for medicinal chemists and researchers in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]
- 4. Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Methyl 5-iodo-2,4-dimethoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the derivatization of Methyl 5-iodo-2,4-dimethoxybenzoate, a versatile building block in medicinal chemistry and materials science. The following sections outline key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are based on established methodologies for aryl iodides and are adaptable for the specific substrate.
Overview of Derivatization Reactions
This compound serves as a valuable scaffold for introducing molecular diversity. The presence of an iodo group allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-donating methoxy groups can influence the reactivity of the aromatic ring and the properties of the resulting derivatives.
Below are generalized reaction schemes for the derivatization of this compound.
Caption: Derivatization pathways for this compound.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. Researchers should note that reaction conditions may require optimization for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[1][2][3][4][5]
Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a phosphine ligand such as SPhos (0.04 mmol).
-
Add a base, such as potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of water and acetonitrile (5 mL).
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data (Illustrative)
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K₂CO₃ | H₂O/ACN | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | H₂O/ACN | 20 | 82 |
| 3 | 3-Pyridinylboronic acid | 2 | K₂CO₃ | H₂O/ACN | 24 | 75 |
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[6][7][8][9][10]
Protocol:
-
In a sealed tube, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), palladium(II) acetate (0.05 mmol), and a suitable ligand (e.g., triphenylphosphine, 0.1 mmol).
-
Add a base, such as triethylamine (2.0 mmol).
-
Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and partition between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Table 2: Representative Heck Reaction Data (Illustrative)
| Entry | Alkene | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Styrene | 5 | Et₃N | DMF | 16 | 78 |
| 2 | n-Butyl acrylate | 5 | Et₃N | DMF | 18 | 88 |
| 3 | 4-Vinylpyridine | 5 | Et₃N | DMF | 22 | 70 |
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[11][12][13][14][15]
Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper(I) co-catalyst like copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as tetrahydrofuran (THF, 10 mL) and a degassed amine base like triethylamine (2.0 mmol).
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite and wash with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 3: Representative Sonogashira Coupling Reaction Data (Illustrative)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) source (mol%) | Base | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 6 | Et₃N | 10 | 92 |
| 2 | 1-Hexyne | 3 | 6 | Et₃N | 12 | 85 |
| 3 | Ethynyltrimethylsilane | 3 | 6 | Et₃N | 8 | 95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides and primary or secondary amines.[16][17][18][19][20]
Protocol:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add an anhydrous, degassed solvent such as toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Table 4: Representative Buchwald-Hartwig Amination Data (Illustrative)
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | Morpholine | 1 | 2 | NaOtBu | 16 | 90 |
| 2 | Aniline | 1 | 2 | NaOtBu | 20 | 83 |
| 3 | Benzylamine | 1 | 2 | NaOtBu | 18 | 88 |
Application in Drug Discovery Workflow
Derivatives of this compound can be screened for biological activity in a typical drug discovery pipeline.
Caption: A generalized drug discovery workflow.
The synthesized library of compounds can be subjected to high-throughput screening to identify initial "hits." These hits are then optimized through further chemical modifications to improve potency, selectivity, and pharmacokinetic properties, leading to "lead" compounds. Promising lead compounds advance to preclinical studies to evaluate their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, as well as their efficacy in animal models. Derivatives of functionalized methyl benzoates have been explored for various pharmacological activities, including antifungal, antihypertensive, and anticancer properties.[21]
References
- 1. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 5-iodo-2,4-dimethoxybenzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of Methyl 5-iodo-2,4-dimethoxybenzoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product has a brownish or purplish tint. What is the cause and how can I remove it?
A1: A colored tint in your crude product is often due to the presence of residual iodine (I₂) from the iodination reaction. This can be easily removed by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the work-up. The thiosulfate or bisulfite reduces the iodine to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
Q2: After purification by column chromatography, I still see impurities in my NMR spectrum. What are the likely impurities and how can I remove them?
A2: Common impurities include unreacted starting material (Methyl 2,4-dimethoxybenzoate) and potentially a di-iodinated side product.
-
Unreacted Starting Material: This impurity is more polar than the desired product. Optimizing your column chromatography conditions, such as using a less polar eluent system, can improve separation.
-
Di-iodinated Product: This impurity is less polar than the desired product. Careful fractionation during column chromatography is crucial. If co-elution is an issue, recrystallization may be a more effective purification method.
Q3: I am having difficulty getting my product to crystallize during recrystallization. What can I do?
A3: Recrystallization of some iodo-aromatic compounds can be challenging. If your product is not crystallizing, you can try the following techniques:
-
Scratching the inner wall of the flask: Use a glass rod to scratch the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of the pure product into the supersaturated solution to induce crystallization.
-
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the product.
-
Using a different solvent system: Experiment with different solvent pairs. Good options for this compound could include methanol/water, ethanol/water, or ethyl acetate/hexane.
Troubleshooting Common Purification Problems
| Problem | Possible Cause | Recommended Solution |
| Low yield after column chromatography | 1. Product is too soluble in the eluent. 2. Product is adsorbing too strongly to the silica gel. 3. Incomplete elution from the column. | 1. Use a less polar eluent system. 2. Consider using a different stationary phase like alumina. 3. After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has been eluted. |
| Product appears as an oil after solvent removal | 1. Presence of impurities preventing crystallization. 2. The product is an oil at room temperature (unlikely for this compound). | 1. Re-purify the oil using column chromatography with a shallower gradient or attempt recrystallization from a different solvent system. 2. Confirm the identity and purity of your product by NMR and mass spectrometry. |
| TLC plate shows streaking | 1. The compound is too polar for the chosen eluent. 2. The sample is too concentrated. 3. The compound is acidic or basic. | 1. Use a more polar eluent system. 2. Dilute your sample before spotting it on the TLC plate. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Purity (by HPLC/NMR) | 85-95% | >98% | >99.5% |
| Yield | - | 80-90% | 70-85% (from crude) |
| Appearance | Light brown to off-white solid | White to off-white solid | White crystalline solid |
Experimental Protocols
Synthesis of this compound
This protocol is based on the iodination of a similar aromatic compound and should be adapted and optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2,4-dimethoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of methanol and water.
-
Addition of Reagents: Add elemental iodine (I₂, 1.1 eq) and an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) to the solution. If using an acid-catalyzed reaction, sulfuric acid can be added.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (e.g., 1:4 v/v). Visualize the spots under UV light and/or by staining with iodine vapor.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired this compound. What are the possible causes and solutions?
Answer:
Low or no yield can stem from several factors related to reactants, reaction conditions, and work-up procedures. Below is a summary of potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Iodinating Agent | Use a fresh bottle of the iodinating agent (e.g., N-Iodosuccinimide, Iodine monochloride). The purity and activity of halogen sources can degrade over time. |
| Insufficient Activation | Ensure the reaction is conducted under appropriate activating conditions. For many iodination reactions, the presence of an acid catalyst (e.g., trifluoroacetic acid) is crucial. |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. Experiment with a temperature range, for example, starting at room temperature and gradually increasing. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the duration. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. |
| Product Loss During Work-up | The product may be lost during extraction if the incorrect pH is used or if an insufficient volume of organic solvent is employed. Ensure the aqueous layer is thoroughly extracted multiple times. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My post-reaction TLC analysis shows multiple spots in addition to the product spot. What are these byproducts and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in electrophilic aromatic substitution reactions. The primary impurities are typically unreacted starting material, isomeric products, and di-iodinated species.
dot
Caption: Potential byproducts from the iodination of Methyl 2,4-dimethoxybenzoate.
Strategies to Minimize Byproduct Formation:
-
Control Stoichiometry: Use a precise stoichiometry of the iodinating agent. An excess can lead to di-iodination, while an insufficient amount will result in unreacted starting material.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction, favoring the formation of the desired 5-iodo isomer.
-
Slow Addition of Reagents: Adding the iodinating agent slowly and in portions can help to control the reaction rate and minimize the formation of undesired products.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to separate the desired product from the byproducts. What purification techniques are most effective?
Answer:
The purification of this compound from its isomers and other impurities can be challenging due to their similar polarities.
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the components.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure product. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
dot
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely isomeric byproduct in this synthesis?
Based on the directing effects of the methoxy and ester functional groups on the aromatic ring, the most probable isomeric byproduct is Methyl 3-iodo-2,4-dimethoxybenzoate . The 5-position is electronically favored, but substitution at the 3-position is also possible.
Q2: Can I use Iodine (I₂) directly for this reaction?
While elemental iodine can be used, it is generally a weak electrophile and often requires the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more reactive iodinating species in situ. Using reagents like N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) often provides better yields and cleaner reactions.
Q3: How can I confirm the identity and purity of my final product?
The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: What are the expected yields for this synthesis?
The yield can vary significantly based on the specific protocol and reagents used. Based on similar reported iodination reactions of substituted aromatic compounds, yields can range from moderate to good (40-80%). Optimization of reaction conditions is key to achieving higher yields.
Experimental Protocol (Example)
This protocol is based on general methods for the iodination of activated aromatic rings and should be adapted and optimized for your specific laboratory conditions.
dot
Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
Methyl 2,4-dimethoxybenzoate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (or another suitable solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Methyl 2,4-dimethoxybenzoate (1.0 eq.) in acetonitrile.
-
To this solution, add N-Iodosuccinimide (1.1 eq.).
-
Add a catalytic amount of Trifluoroacetic Acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
-
Characterize the final product using NMR, MS, and HPLC.
Technical Support Center: Optimizing Iodination of Dimethoxybenzoate Esters
Welcome to the technical support center for the iodination of dimethoxybenzoate esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the iodination of dimethoxybenzoate esters?
A1: The choice of iodinating reagent is critical and depends on the specific substrate and desired outcome. Common reagents for electrophilic aromatic iodination of activated rings like dimethoxybenzoate esters include:
-
Molecular Iodine (I₂) : Often used in combination with an oxidizing agent to generate a more electrophilic iodine species.[1][2]
-
N-Iodosuccinimide (NIS) : A mild and effective reagent, often activated by a catalytic amount of acid.[3][4]
-
1,3-diiodo-5,5-dimethylhydantoin (DIH) : A powerful iodinating agent.[3]
-
Iodine monochloride (ICl) : A highly reactive iodinating agent.
Q2: Why is an oxidizing agent or activator often required with molecular iodine (I₂)?
A2: Molecular iodine (I₂) itself is a relatively weak electrophile.[1] For electron-rich aromatic rings like dimethoxybenzoate esters, an oxidizing agent or an activator is used to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). Common activators and oxidants include:
-
Hydrogen Peroxide (H₂O₂) : A green and efficient oxidant.[1][2]
-
Iodic Acid (HIO₃) : Can be used in combination with iodine.[5]
-
Silver Salts (e.g., Ag₂SO₄) : Activate iodine to form a strong electrophile.
-
Acids (e.g., H₂SO₄, TFA) : Can enhance the electrophilicity of the iodinating agent.[3]
Q3: How can I control the regioselectivity of the iodination?
A3: Regioselectivity is primarily directed by the existing methoxy and ester groups on the aromatic ring. The electron-donating methoxy groups are ortho-, para-directing. The position of iodination will occur at the most nucleophilic site, which is typically ortho or para to the methoxy groups and influenced by steric hindrance. For example, in 1,3-dimethoxybenzene derivatives, iodination often occurs at the 4-position.[2]
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include:
-
Di-iodination : If the reaction is too vigorous or if an excess of the iodinating reagent is used, a second iodine atom can be introduced onto the ring. To minimize this, use a stoichiometric amount of the iodinating agent and carefully control the reaction time and temperature.
-
Oxidation of other functional groups : Strong oxidizing agents can potentially oxidize sensitive functional groups. Choose a milder oxidant if this is a concern.
-
Hydrolysis of the ester : Under strong acidic or basic conditions, the ester group can be hydrolyzed. Maintain a neutral or mildly acidic pH if possible.
Q5: What are the recommended purification methods for the final product?
A5: Purification of the iodinated dimethoxybenzoate ester typically involves:
-
Work-up : Quenching the reaction with a reducing agent like sodium thiosulfate to remove excess iodine.
-
Extraction : Using an organic solvent to extract the product from the aqueous phase.
-
Chromatography : Column chromatography on silica gel is a common and effective method for separating the desired mono-iodinated product from starting material, di-iodinated byproducts, and other impurities.[6]
-
Recrystallization : If the product is a solid, recrystallization can be an excellent final purification step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently activated iodinating agent. 2. Reaction temperature is too low. 3. Deactivated starting material. | 1. Add an activating agent (e.g., a catalytic amount of trifluoroacetic acid with NIS). 2. Increase the reaction temperature incrementally. 3. Switch to a more powerful iodinating system (e.g., I₂ with a stronger oxidant). |
| Formation of di-iodinated product | 1. Excess iodinating reagent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Use a 1:1 stoichiometry of substrate to iodinating reagent. 2. Monitor the reaction by TLC and stop it once the starting material is consumed. 3. Run the reaction at a lower temperature. |
| Product decomposes during work-up or purification | 1. Presence of strong acid or base. 2. Product is sensitive to light or air. | 1. Neutralize the reaction mixture before work-up. 2. Protect the reaction and product from light and work under an inert atmosphere if necessary. |
| Difficulty in separating product from starting material | The polarity of the product and starting material are very similar. | Optimize the solvent system for column chromatography. A small change in the solvent polarity can significantly improve separation. |
Data Presentation
Table 1: Comparison of Iodination Conditions for Dimethoxy-Substituted Benzenes
| Substrate | Iodinating System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | None (SFRC) | 45 | 5 | 92 | [2] |
| 1,2-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | None (SFRC) | 45 | 5 | 85 | [1] |
| Methoxy-substituted arenes | NIS / cat. TFA | CH₃CN | RT | 0.5-1 | >90 | [3] |
| Hydroxy aromatic ketones | I₂ / HIO₃ | 95% aq. EtOH | 35-40 | 1.5 | Excellent | [5] |
*SFRC: Solvent-Free Reaction Conditions
Experimental Protocols
Protocol 1: Iodination using Iodine and Hydrogen Peroxide (Solvent-Free)
This protocol is adapted from a green chemistry approach for the iodination of activated aromatic rings.[1][2]
-
Materials :
-
Dimethoxybenzoate ester (1.0 mmol)
-
Iodine (I₂) (0.5 mmol)
-
30% aqueous Hydrogen Peroxide (H₂O₂) (0.6 mmol)
-
-
Procedure : a. To a round-bottom flask, add the dimethoxybenzoate ester and iodine. b. Slowly add the 30% aqueous hydrogen peroxide to the mixture. c. Stir the reaction mixture at 45°C for 5 hours. Monitor the reaction progress by TLC. d. After completion, cool the reaction mixture to room temperature. e. Dilute the mixture with water and quench with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears. f. Extract the product with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is a mild and efficient method for the regioselective iodination of electron-rich aromatic compounds.[3]
-
Materials :
-
Dimethoxybenzoate ester (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.0 mmol)
-
Trifluoroacetic acid (TFA) (catalytic amount, ~5 mol%)
-
Acetonitrile (CH₃CN) (5 mL)
-
-
Procedure : a. Dissolve the dimethoxybenzoate ester in acetonitrile in a round-bottom flask. b. Add N-Iodosuccinimide to the solution. c. Add a catalytic amount of trifluoroacetic acid. d. Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. f. Add water and extract the product with ethyl acetate (3 x 20 mL). g. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the iodination of dimethoxybenzoate esters.
Caption: Simplified mechanism of electrophilic aromatic iodination.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]
Technical Support Center: Synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during this chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to no conversion of starting material (Methyl 2,4-dimethoxybenzoate) | 1. Inactive iodinating agent. 2. Insufficient activation of iodine. 3. Low reaction temperature. | 1. Use fresh N-Iodosuccinimide (NIS) or freshly prepared iodine monochloride (ICl). 2. If using I₂ with an oxidizing agent (e.g., H₂O₂, HIO₃), ensure the oxidant is active and used in the correct stoichiometric amount. The use of a catalytic amount of a strong acid like sulfuric acid can also promote the reaction. 3. Increase the reaction temperature, monitoring for the appearance of side products. |
| Formation of multiple spots on TLC, close in Rf value to the product | 1. Formation of the regioisomeric side product, Methyl 3-iodo-2,4-dimethoxybenzoate. 2. Incomplete reaction, leaving unreacted starting material. | 1. The 2- and 4-methoxy groups direct electrophilic substitution to the 3- and 5-positions. While the 5-position is sterically less hindered, the formation of the 3-iodo isomer is a common side reaction. Optimize reaction conditions (e.g., lower temperature, slower addition of iodinating agent) to favor the formation of the desired 5-iodo isomer. 2. Monitor the reaction by TLC until the starting material spot is consumed. |
| Presence of a significantly less polar spot on TLC | Formation of the di-iodinated side product, Methyl 3,5-diiodo-2,4-dimethoxybenzoate. | This occurs when an excess of the iodinating agent is used or under prolonged reaction times. Use a stoichiometric amount of the iodinating agent (1.0 to 1.1 equivalents). If di-iodination persists, consider using a slight excess of the starting material. |
| Difficulty in purifying the desired product | Co-elution of the desired 5-iodo isomer with the 3-iodo isomer during column chromatography. | 1. Use a long chromatography column with a shallow solvent gradient (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of ethyl acetate). 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can be effective in separating the isomers, as they may have different solubilities and crystal packing abilities. |
| Dark-colored reaction mixture | Formation of iodine (I₂) as a byproduct, especially when using ICl or when the reaction is oxidative. | At the end of the reaction, quench with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to reduce any excess iodine back to iodide, which will decolorize the solution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products are the regioisomeric Methyl 3-iodo-2,4-dimethoxybenzoate and the di-iodinated product, Methyl 3,5-diiodo-2,4-dimethoxybenzoate. The formation of these is due to the directing effects of the methoxy groups on the benzene ring.
Q2: How can I distinguish between the desired product (this compound) and the main regioisomeric side product (Methyl 3-iodo-2,4-dimethoxybenzoate) using ¹H NMR?
A2: The ¹H NMR spectra of the two isomers will be distinct, particularly in the aromatic region.
-
This compound: You would expect to see two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions.
-
Methyl 3-iodo-2,4-dimethoxybenzoate: You would expect to see two doublets in the aromatic region, corresponding to the protons at the 5- and 6-positions, which would be coupled to each other.
Q3: What is the role of an oxidizing agent when using molecular iodine (I₂) for the iodination?
A3: Molecular iodine (I₂) itself is not a very reactive electrophile. An oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), is used to oxidize I₂ to a more potent electrophilic iodine species (e.g., I⁺), which can then readily undergo electrophilic aromatic substitution with the electron-rich dimethoxybenzoate ring.[1]
Q4: Can I use other iodinating agents besides N-Iodosuccinimide (NIS) or Iodine/oxidant systems?
A4: Yes, other iodinating agents like iodine monochloride (ICl) can be effective. ICl is a polarized molecule and a good source of electrophilic iodine. However, it is corrosive and moisture-sensitive, requiring careful handling. The choice of iodinating agent can influence the regioselectivity and the reaction conditions required.
Q5: What is a suitable solvent for this reaction?
A5: The choice of solvent depends on the iodinating agent. For iodination with NIS, solvents like acetonitrile or dichloromethane are commonly used, often with a catalytic amount of an acid like trifluoroacetic acid.[2] When using I₂ with an oxidizing agent, acetic acid or methanol can be suitable solvents.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from general procedures for the iodination of activated aromatic rings.
-
Reaction Setup: To a solution of Methyl 2,4-dimethoxybenzoate (1.0 eq) in acetonitrile (10 mL per mmol of substrate) at 0 °C, add N-Iodosuccinimide (1.1 eq).
-
Reaction Progression: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired product from any side products.
Protocol 2: Iodination using Iodine and an Oxidizing Agent
This protocol is based on general methods for oxidative iodination.
-
Reaction Setup: To a solution of Methyl 2,4-dimethoxybenzoate (1.0 eq) and iodine (1.0 eq) in a suitable solvent such as methanol or acetic acid, add the oxidizing agent (e.g., 30% hydrogen peroxide, 1.2 eq) dropwise at room temperature.
-
Reaction Progression: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench any excess oxidizing agent and iodine by adding a saturated solution of sodium thiosulfate until the color of iodine disappears.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes the expected products and their characteristics. Please note that yields can vary significantly based on the reaction conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Yield Range (%) | Key ¹H NMR Signals (Aromatic Region, Predicted) |
| This compound (Desired Product) | O=C(OC)c1cc(I)c(OC)cc1OC | 322.10 | 60-85 | Two singlets |
| Methyl 3-iodo-2,4-dimethoxybenzoate (Side Product) | O=C(OC)c1c(I)c(OC)cc(OC)c1 | 322.10 | 5-20 | Two doublets |
| Methyl 3,5-diiodo-2,4-dimethoxybenzoate (Side Product) | O=C(OC)c1c(I)c(OC)c(I)cc1OC | 448.00 | < 10 | One singlet |
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction for the synthesis of this compound and the formation of the common side products.
Caption: Synthesis pathway and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Methyl 5-iodo-2,4-dimethoxybenzoate
This technical support center provides guidance on the stability and storage of Methyl 5-iodo-2,4-dimethoxybenzoate, along with troubleshooting for common experimental issues. As specific stability data for this compound is limited, the information provided is based on the general characteristics of aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A: this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: Is this compound sensitive to light?
A: Yes, aryl iodides, in general, can be sensitive to light.[1] Exposure to visible or UV light can induce radical formation and lead to the cleavage of the carbon-iodine bond, causing decomposition.[1][2][3] It is crucial to store the compound in an amber vial or a container protected from light.
Q3: Is this compound sensitive to heat?
A: Yes, aryl iodides can be thermally labile. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making the molecule more susceptible to thermal decomposition.[1] Elevated temperatures can accelerate the rate of degradation, potentially leading to deiodination.[1][4]
Q4: What are the visible signs of degradation for this compound?
A: A common sign of degradation for aryl iodides is a change in color. Pure this compound is expected to be a white to off-white solid. The development of a yellowish or brownish tint can indicate the formation of iodine (I₂) or other degradation byproducts. The presence of a purplish vapor upon opening the container is a strong indicator of elemental iodine.
Q5: How should I handle this compound in the laboratory?
A: Handle this compound in a well-ventilated area, preferably in a fume hood. Minimize its exposure to ambient light and heat sources during experimental setup. Use inert gas for reactions that are sensitive to oxidation.
Q6: Can I store solutions of this compound?
A: It is generally recommended to prepare solutions of this compound fresh for each use. If storage is necessary, solutions should be kept in a tightly sealed container, protected from light, and stored at a low temperature. The choice of solvent can also impact stability; consult relevant literature for your specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in a cross-coupling reaction (e.g., Suzuki, Sonogashira). | The compound may have degraded due to improper storage (exposure to light, heat, or air). | - Check the appearance of the compound for any color change. - Use a fresh batch of the compound. - Confirm the integrity of the stored material using analytical techniques like NMR or LC-MS. |
| Inconsistent reaction yields. | Partial degradation of the starting material. | - Ensure consistent and proper storage conditions for the compound. - Aliquot the compound upon receipt to avoid repeated exposure of the entire batch to the atmosphere. |
| Appearance of unexpected side products. | Degradation products may be participating in side reactions. | - Purify the starting material if degradation is suspected. - Modify reaction conditions to be milder (e.g., lower temperature) if possible. |
| The compound has developed a yellow or brown color. | Decomposition has occurred, likely with the formation of elemental iodine. | - The compound may not be suitable for sensitive reactions. - Consider purification by recrystallization or chromatography before use. - If the discoloration is significant, it is best to use a fresh, pure sample. |
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize thermal decomposition.[1][4] |
| Light | Protect from light (store in an amber vial or dark place) | To prevent photo-induced degradation.[1][2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation. |
| Moisture | Dry environment (use of desiccants is advisable) | To prevent hydrolysis of the ester group and other moisture-related degradation. |
| Container | Tightly sealed | To protect from air and moisture. |
Experimental Workflow for Handling and Storage
Caption: Figure 1. Recommended workflow for handling and storing this compound.
Troubleshooting Compound Stability Issues
Caption: Figure 2. Troubleshooting workflow for suspected degradation of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization of Methyl 5-iodo-2,4-dimethoxybenzoate: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Methyl 5-iodo-2,4-dimethoxybenzoate. Tailored for researchers, scientists, and drug development professionals, this guide addresses common challenges to streamline your purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
1. Issue: The compound "oils out" and does not form crystals.
This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid during cooling.[1] This is problematic because impurities tend to be more soluble in the oily droplets than in the solvent, leading to poor purification.[1]
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is highly impure, leading to a significant melting point depression.
-
Solution 1: Adjust the Solvent System. Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to fully dissolve the oil. Alternatively, use a lower-boiling point solvent system.
-
Solution 2: Reduce the Solution Temperature. Lower the temperature at which crystallization begins. This can be achieved by using a larger volume of solvent.
-
Solution 3: Pre-purification. If the compound is very impure, consider a preliminary purification step, such as passing it through a short silica plug, before recrystallization.[2]
2. Issue: No crystals form upon cooling.
-
Possible Cause 1: The solution is too dilute. Too much solvent was used, and the solution is not supersaturated upon cooling.
-
Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration.[1] Allow it to cool again.
-
Possible Cause 2: Supersaturation requires nucleation. The solution may be supersaturated, but crystal growth has not been initiated.
-
Solution 2a: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution.[3] The microscopic scratches on the glass can provide a surface for nucleation.
-
Solution 2b: Seeding. Add a tiny crystal of pure this compound to the cooled solution.[2][3] This "seed" crystal will act as a template for further crystal growth.
-
Solution 2c: Cool to a Lower Temperature. Place the flask in an ice bath to further decrease the solubility of the compound.[2]
3. Issue: Crystal formation is too rapid, resulting in fine powder or impure crystals.
Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1]
-
Possible Cause: The solution is too concentrated, or it is being cooled too quickly.
-
Solution 1: Use More Solvent. Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation level.[1]
-
Solution 2: Slow Cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also slow the cooling process.
4. Issue: The recrystallization yield is very low.
A poor yield can be attributed to several factors during the experimental process.[1]
-
Possible Cause 1: Using too much solvent. This is a common reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor.[1]
-
Solution 1: Before recrystallization, perform small-scale solubility tests to determine the optimal amount of solvent. If the mother liquor is suspected to contain a large amount of product, it can be concentrated and a second crop of crystals can be collected.
-
Possible Cause 2: Premature crystallization during hot filtration. If a hot filtration step is performed to remove insoluble impurities, the solution may cool and deposit crystals on the filter paper.
-
Solution 2: Use a pre-heated funnel and flask for the hot filtration to prevent cooling. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
Possible Cause 3: Inefficient filtration and washing. Product may be lost during the final filtration or by dissolving in the wash solvent.
-
Solution 3: Ensure the filtration apparatus is set up correctly. Wash the crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How do I choose a suitable solvent system?
The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature. To test solvents:
-
Place a small amount of your compound in a test tube.
-
Add a few drops of the solvent and see if it dissolves at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heat the mixture. A good solvent will dissolve the compound completely at or near its boiling point.
-
Cool the solution. A good solvent will allow the compound to crystallize back out.
Q3: My compound is colored. Will recrystallization remove the color?
If the color is due to an impurity, recrystallization can be effective. If the colored impurity is present in a large amount, you may need to add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
Q4: How can I confirm the purity of my recrystallized product?
The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2°C) that is close to the literature value. Impurities will typically cause the melting point to be lower and broader.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and volumes should be optimized for your specific sample.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, we will use a hexane/ethyl acetate mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate to dissolve the solid at room temperature.
-
Induce Cloudiness: Slowly add hexane (the anti-solvent) while stirring until the solution becomes slightly cloudy.
-
Heating: Gently heat the flask on a hot plate until the solution becomes clear again. Add a minimal amount of additional ethyl acetate if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.
Quantitative Data
While specific solubility data for this compound is not available in the provided search results, the following table lists common recrystallization solvents and their properties, which can guide solvent selection.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Often used as an anti-solvent with a more polar solvent.[4] |
| Heptane | 98 | Non-polar | A higher boiling point alternative to hexane.[5] |
| Ethyl Acetate (EtOAc) | 77 | Polar aprotic | Good for dissolving many esters.[4] |
| Acetone | 56 | Polar aprotic | A versatile solvent, but its low boiling point can be a disadvantage.[4] |
| Ethanol (EtOH) | 78 | Polar protic | A commonly used and effective recrystallization solvent.[4] |
| Isopropanol | 82 | Polar protic | Similar to ethanol, a good general-purpose solvent. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds. |
| Water | 100 | Polar protic | Generally not suitable for non-polar organic compounds unless they have sufficient polar functional groups.[4] |
Visualizations
Caption: Experimental workflow for the recrystallization of an organic solid.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Chromatographic Purification of Methyl 5-iodo-2,4-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of Methyl 5-iodo-2,4-dimethoxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound via column chromatography.
| Problem | Potential Cause | Solution |
| Low or No Recovery of Product | The product is not eluting from the column. | The solvent system may be too non-polar. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The product has degraded on the silica gel. | Some compounds are sensitive to acidic silica gel. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| The compound is highly soluble in the mobile phase and eluted with the solvent front. | The solvent system may be too polar. Start with a less polar mobile phase and gradually increase the polarity. | |
| Poor Separation of Product from Impurities | Co-elution of the product with impurities. | The chosen solvent system may not be optimal. Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude product. | Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product Elutes as a Broad Band | Diffusion of the sample band on the column. | This can be caused by a slow flow rate or a column that is too long. Optimize the flow rate and column dimensions. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the column. | |
| Yellow/Brown Coloration of the Purified Product | Presence of residual iodine from the synthesis. | Before chromatography, wash the crude product with a saturated solution of sodium thiosulfate (Na2S2O3) to remove residual iodine.[1] |
| Decomposition of the product. | This compound may be sensitive to light or prolonged exposure to silica gel. Protect the column from light and minimize the purification time. | |
| Crystallization of Product on the Column | The product is not very soluble in the chosen mobile phase. | Add a small amount of a more polar solvent to the mobile phase to increase the solubility of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common starting point for the purification of moderately polar aromatic compounds like this compound is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[1][2] A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, is often effective. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q2: How can I monitor the progress of the column chromatography?
A2: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[2] Spot the collected fractions on a TLC plate alongside a sample of the crude mixture and, if available, a pure standard of the product. Visualize the spots under UV light. Fractions containing the pure product should be combined.
Q3: My purified product still shows impurities in the NMR spectrum. What can I do?
A3: If column chromatography does not yield a product of sufficient purity, consider re-purifying the material. This could involve a second column chromatography with a different solvent system or an alternative purification technique such as recrystallization.
Q4: What are the common impurities I should expect?
A4: Common impurities can include unreacted starting materials (e.g., methyl 2,4-dimethoxybenzoate), regioisomers formed during the iodination reaction, and potentially di-iodinated byproducts. The presence of residual iodine can also be an issue, which can often be removed by a sodium thiosulfate wash prior to chromatography.[1]
Q5: Is this compound stable on silica gel?
A5: While many benzoates are stable on silica gel, some iodo- and methoxy-substituted aromatic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation. If you suspect this is an issue, you can use deactivated silica gel or an alternative stationary phase like neutral alumina.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly. Avoid the formation of air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent system.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the eluent as the chromatography progresses (e.g., by increasing the percentage of ethyl acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC).
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Typical TLC and Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (varying ratios) |
| Mobile Phase (Column) | Gradient of Hexane:Ethyl Acetate (e.g., from 98:2 to 80:20) |
| Typical Rf of Product | ~0.3-0.5 (in an appropriate solvent system) |
| Visualization | UV light (254 nm) |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the chromatographic purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
Technical Support Center: Synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is a common synthetic route for this compound?
A typical synthetic approach involves a two-step process:
-
Iodination: Electrophilic iodination of 2,4-dimethoxybenzoic acid to form 5-iodo-2,4-dimethoxybenzoic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester, this compound.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide: Iodination Step
Question 1: I am observing low yields and the formation of multiple products during the iodination of 2,4-dimethoxybenzoic acid. How can I improve the selectivity for the 5-iodo isomer?
Answer:
Low yields and the formation of isomers, such as 3-iodo and di-iodinated products, are common challenges in the iodination of activated aromatic rings. The two methoxy groups in 2,4-dimethoxybenzoic acid are strongly activating and ortho-, para-directing, which can lead to multiple iodination sites.
Potential Solutions:
-
Choice of Iodinating Agent: The choice of iodinating agent and catalyst system is crucial for selectivity. A less reactive electrophile or a sterically hindered iodinating agent may favor the less sterically hindered 5-position.
-
Reaction Conditions: Control of reaction temperature and time is critical. Lower temperatures generally favor the thermodynamically more stable product and can reduce the formation of byproducts.
-
Use of a Microporous Compound: The use of a microporous compound like a zeolite can enhance selectivity in the iodination of substituted benzoic acids by providing a sterically constrained environment for the reaction.[1][2]
Experimental Protocol (Adapted from a similar iodination of 2-methylbenzoic acid):
This protocol uses a zeolite catalyst to improve selectivity.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, add acetic acid, acetic anhydride, 2,4-dimethoxybenzoic acid, iodine, an oxidizing agent (e.g., iodic acid), and H-β-form zeolite.[2]
-
Reaction: Heat the mixture at reflux with stirring. The reaction time will need to be optimized, but a starting point of 4-8 hours can be considered.
-
Work-up: After completion, cool the reaction mixture and filter to remove the zeolite catalyst. The filtrate can then be cooled further to precipitate the crude 5-iodo-2,4-dimethoxybenzoic acid. The solid can be collected by filtration.
Quantitative Data on Iodination of Substituted Benzoic Acids (for comparison):
| Starting Material | Iodinating System | Solvent | Yield of mono-iodinated product | Purity | Reference |
| 2-Methylbenzoic Acid | I₂ / HIO₃ / Zeolite | Acetic Acid / Acetic Anhydride | High | >99% after purification | [1][2] |
| 2-Methylbenzoic Acid | I₂ / Periodic Acid / H₂SO₄ | Acetic Acid | 52-65% | ~95% | [1] |
| Aromatic Compounds | I₂ / H₂O₂ | Solvent-free | High | - | |
| Resorcinol | ICl | Diethyl ether | Excellent | - | [3] |
Question 2: The iodination reaction is sluggish or does not go to completion. What can I do?
Answer:
The carboxylic acid group is an electron-withdrawing group that can deactivate the aromatic ring, making electrophilic substitution more difficult.
Potential Solutions:
-
Activating the Iodinating Agent: The use of an oxidizing agent (e.g., hydrogen peroxide, iodic acid, periodic acid) can generate a more potent electrophilic iodine species (I⁺) in situ.[4]
-
Strong Acid Catalyst: The presence of a strong acid like sulfuric acid can enhance the electrophilicity of the iodinating agent.[5] However, this can also lead to side reactions like decarboxylation, especially with activated substrates.
-
Temperature Control: While lower temperatures are good for selectivity, a moderate increase in temperature may be necessary to drive the reaction to completion. Careful optimization is required.
Troubleshooting Guide: Esterification Step
Question 3: I am experiencing low yields during the esterification of 5-iodo-2,4-dimethoxybenzoic acid with methanol. How can I improve the conversion?
Answer:
Esterification of aromatic carboxylic acids can be an equilibrium-limited reaction.
Potential Solutions:
-
Use of a Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically used to accelerate the reaction.
-
Removal of Water: The water produced during the reaction can be removed to shift the equilibrium towards the product side. This can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.
-
Use of Excess Methanol: Using methanol as the solvent or in large excess can also drive the reaction forward.
-
Alternative Esterification Methods: If Fischer esterification is not effective, other methods can be employed, such as reaction with methyl iodide in the presence of a base (e.g., potassium carbonate) or using a coupling agent like dicyclohexylcarbodiimide (DCC).
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: Dissolve 5-iodo-2,4-dimethoxybenzoic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution). Remove the excess methanol under reduced pressure. The crude product can then be extracted with an organic solvent.
Quantitative Data on Esterification of Aromatic Acids with Methanol:
| Carboxylic Acid | Catalyst | Methanol/Acid Molar Ratio | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Fatty Acids | Sulfuric Acid | 3:1 to 9:1 | Boiling | 1.3 - 2 | High | [6] |
| Fluorinated Benzoic Acids | UiO-66-NH₂ | - | - | 10 | High | [7] |
| Acetic Acid | Ion Exchange Resin | - | 60-80 | - | - | [8] |
Troubleshooting Guide: Purification
Question 4: I am having difficulty purifying the final product, this compound. What are the likely impurities and how can I remove them?
Answer:
The primary impurities are likely unreacted starting materials, isomeric byproducts from the iodination step, and potentially di-iodinated species.
Purification Strategy:
Caption: Decision-making workflow for the purification of this compound.
Detailed Steps:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities on a larger scale. A suitable solvent system needs to be identified. Slow evaporation of a solution in a solvent like deuterated chloroform has been used to obtain single crystals of a similar compound, suggesting that crystallization is a viable purification method.[9]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from closely related impurities. A solvent system of ethyl acetate and hexanes is a common starting point for compounds of this type.
-
Washing: The crude product can be washed with a solution of sodium thiosulfate or sodium sulfite to remove any residual iodine.[4][10]
Common Byproducts to Consider:
-
3-iodo-2,4-dimethoxybenzoic acid and its methyl ester: An isomer that may be difficult to separate.
-
3,5-diiodo-2,4-dimethoxybenzoic acid and its methyl ester: A di-iodinated byproduct.
-
Unreacted 2,4-dimethoxybenzoic acid and its methyl ester.
By carefully selecting the reaction conditions, particularly for the iodination step, and employing a suitable purification strategy, the challenges in scaling up the synthesis of this compound can be effectively addressed.
References
- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. scispace.com [scispace.com]
- 4. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of Methyl 5-iodo-2,4-dimethoxybenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of di-iodinated impurities from "Methyl 5-iodo-2,4-dimethoxybenzoate".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
During the iodination of Methyl 2,4-dimethoxybenzoate, the primary impurity of concern is the di-iodinated species, Methyl 3,5-di-iodo-2,4-dimethoxybenzoate. Unreacted starting material and other isomeric byproducts may also be present.
Q2: What is the underlying principle for separating the mono-iodinated product from the di-iodinated impurity?
The separation is based on the difference in physical properties between the desired mono-iodinated product and the di-iodinated impurity. The di-iodinated compound is generally less polar and may have different solubility characteristics compared to the mono-iodinated product. These differences can be exploited through techniques like recrystallization and column chromatography.
Q3: Which analytical techniques can I use to monitor the purity of my product?
Thin-Layer Chromatography (TLC) is a quick and effective method to assess the purity and identify the presence of the di-iodinated impurity. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the purity of the sample. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and quantify impurities if appropriate internal standards are used.
Q4: What is the expected difference in TLC retention factor (Rf) between the mono- and di-iodinated products?
The di-iodinated impurity is less polar than the mono-iodinated product. Therefore, on a normal-phase silica gel TLC plate, the di-iodinated compound will have a higher Rf value (it will travel further up the plate) than the desired mono-iodinated product.
Troubleshooting Guides
Recrystallization Troubleshooting
Recrystallization is often the first method of choice for purification. The goal is to find a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the di-iodinated impurity remains in solution or has significantly different solubility.
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent. | - Try a less polar solvent.- Use a solvent/anti-solvent system. Dissolve the crude product in a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes cloudy, then heat until clear and allow to cool slowly.- Concentrate the solution by slowly evaporating some of the solvent. |
| The product "oils out" instead of crystallizing. | The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent.- Add slightly more solvent to the hot solution.- Allow the solution to cool more slowly. |
| Crystallization is too rapid, potentially trapping impurities. | The solution is too concentrated, or cooling is too fast. | - Add more of the hot solvent to the dissolved compound.- Insulate the flask to ensure slow cooling. |
| Purity does not improve significantly after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. | - Experiment with different solvent systems. A good starting point is a mixture of an alcohol (e.g., methanol, ethanol) and water, or an ester (ethyl acetate) and a hydrocarbon (hexanes).- Consider column chromatography for a more effective separation. |
Column Chromatography Troubleshooting
If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with different polarities.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots (overlapping bands). | The polarity of the eluent is too high or too low. | - Optimize the mobile phase using TLC. Aim for an Rf of ~0.3 for the desired product.- Use a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) to increase the separation between the less polar di-iodinated impurity and the more polar mono-iodinated product.- Try a different solvent system altogether (e.g., dichloromethane/hexanes). |
| The product is eluting too quickly (high Rf). | The mobile phase is too polar. | - Decrease the proportion of the more polar solvent in your eluent system (e.g., reduce the amount of ethyl acetate in a hexanes/ethyl acetate mixture). |
| The product is eluting too slowly or not at all (low Rf). | The mobile phase is not polar enough. | - Increase the proportion of the more polar solvent in your eluent system. |
| Bands are broad and diffuse ("tailing"). | The column may be overloaded, or the compound may be interacting too strongly with the silica gel. | - Use a larger column or load less material.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though likely not necessary for this ester) to the eluent. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for assessing the purity of the crude product and for developing a solvent system for column chromatography.
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of the crude "this compound" in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Eluent System Development: Prepare a mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.
-
Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials to achieve good separation.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The spots can also be stained in an iodine chamber.
-
Analysis: The di-iodinated impurity will appear as a spot with a higher Rf than the desired mono-iodinated product. The optimal eluent for column chromatography will give a good separation between these spots, with the desired product having an Rf of approximately 0.25-0.35.
Protocol 2: Purification by Column Chromatography
This is a general procedure that should be adapted based on the results of the TLC analysis.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent determined by TLC (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis. This will cause the less polar di-iodinated impurity to travel down the column faster.
-
Collect fractions and monitor them by TLC.
-
Once the di-iodinated impurity has been eluted, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the desired mono-iodinated product.
-
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified "this compound".
Protocol 3: Purification by Recrystallization
This protocol provides a starting point for purification by recrystallization. The optimal solvent will need to be determined experimentally.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) both at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by TLC. If a significant amount of the desired product remains in the mother liquor, a second crop of crystals can be obtained by concentrating the mother liquor and repeating the cooling process.
Data Summary
| Purification Stage | Purity of this compound (%) | Di-iodinated Impurity Level (%) |
| Crude Product | 70 - 85 | 10 - 25 |
| After Recrystallization | 90 - 98 | 1 - 5 |
| After Column Chromatography | > 99 | < 1 |
Note: These are estimated values and actual results will depend on the specific reaction conditions and the efficiency of the purification process.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: General experimental purification workflow.
Validation & Comparative
Comparative Analysis of Characterization Techniques for Methyl 5-iodo-2,4-dimethoxybenzoate and Its Structural Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques used to characterize Methyl 5-iodo-2,4-dimethoxybenzoate and its key structural isomers. This guide provides a comparative overview of spectroscopic data, detailed experimental protocols, and visual workflows to aid in the identification and differentiation of these closely related compounds.
In the field of synthetic organic chemistry and drug discovery, the precise characterization of novel and existing compounds is paramount. This compound, a halogenated aromatic ester, and its isomers serve as important intermediates in the synthesis of a variety of more complex molecules. The accurate determination of their structure is crucial for ensuring the desired outcome of subsequent reactions and the biological activity of the final products. This guide presents a comparative analysis of the key characterization techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for this compound and two of its structural isomers: Methyl 3-iodo-4-methoxybenzoate and Methyl 4-iodo-3,5-dimethoxybenzoate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the three compounds, providing a quantitative basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in current literature. |
| Methyl 3-iodo-4-methoxybenzoate [1] | 8.45 (d, J = 2.1 Hz, 1H), 8.01 (dd, J = 8.6, 2.1 Hz, 1H), 6.82 (d, J = 8.6 Hz, 1H), 3.93 (s, 3H), 3.88 (s, 3H) |
| Methyl 4-iodo-3,5-dimethoxybenzoate [1] | 6.80 (d, J = 2.7 Hz, 1H), 6.52 (d, J = 2.7 Hz, 1H), 3.93 (s, 3H), 3.87 (s, 3H), 3.82 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in current literature. |
| Methyl 3-iodo-4-methoxybenzoate [1] | 165.7, 161.7, 141.1, 131.8, 124.4, 110.1, 85.4, 56.7, 52.3 |
| Methyl 4-iodo-3,5-dimethoxybenzoate [1] | 168.1, 161.1, 159.5, 139.1, 106.7, 101.4, 75.8, 56.9, 55.8, 52.7 |
Table 3: Mass Spectrometry Data (GC-MS)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | Data not available in current literature. |
| Methyl 3-iodo-4-methoxybenzoate [1] | [M]⁺: 292.15 (88%), [M - OMe]⁺: 261.10 (100%) |
| Methyl 4-iodo-3,5-dimethoxybenzoate [1] | [M]⁺: 322.00 (100%) |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | Data not available in current literature. |
| Methyl 3-iodo-4-methoxybenzoate | Specific experimental data not available. Expected absorptions: ~1720 (C=O stretch), ~1250 (C-O stretch), ~2950 (C-H stretch). |
| Methyl 4-iodo-3,5-dimethoxybenzoate | Specific experimental data not available. Expected absorptions: ~1720 (C=O stretch), ~1250 (C-O stretch), ~2950 (C-H stretch). |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are generalized for substituted methyl benzoates and should be adapted as necessary for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, providing detailed structural information.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Procedure:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution of the sample in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of the compound. Identify characteristic absorption bands corresponding to functional groups such as C=O (ester), C-O (ester and ether), and aromatic C-H bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.
Procedure:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Gas Chromatography (GC-MS): For volatile and thermally stable compounds, GC provides separation prior to mass analysis.
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
-
Ionization: Electron Ionization (EI) is a common technique for this class of compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), from which the molecular weight can be determined. The fragmentation pattern provides clues about the structure of the molecule.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of substituted methyl benzoates.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for FTIR and Mass Spectrometry analyses.
This guide provides a foundational framework for the characterization of this compound and its isomers. While complete experimental data for the primary compound is not yet publicly available, the comparative data and detailed protocols for related structures offer a valuable resource for researchers in the field. The application of these techniques in a systematic manner is essential for the unambiguous identification and quality control of these important chemical intermediates.
References
Comparative Guide to Analytical Methods for Methyl 5-iodo-2,4-dimethoxybenzoate
This guide provides a comprehensive comparison of analytical methods for the qualitative and quantitative analysis of Methyl 5-iodo-2,4-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. The methods discussed include spectroscopic techniques for structural elucidation and chromatographic and advanced NMR techniques for quantification. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound.
Qualitative Analysis: Structural Elucidation and Identification
The primary methods for confirming the identity and structure of this compound are spectroscopic. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons and the protons of the two methoxy groups and the methyl ester group.
-
¹³C NMR (Carbon-13 NMR): Provides information about the different carbon environments in the molecule. Expected signals would include those for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For this compound (C₁₀H₁₁IO₄), the expected molecular ion peak [M]⁺ would be at m/z 321.97.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4][5][6][7][8] For this compound, characteristic absorption bands would be observed for:
-
C=O stretching of the ester group (around 1715-1730 cm⁻¹)[4]
-
C-O stretching of the ester and ether groups (in the 1000-1300 cm⁻¹ region)[4][7]
-
C-H stretching of the aromatic ring and methyl groups.
-
Aromatic C=C stretching.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural identification and confirmation of this compound.
Caption: Workflow for the structural elucidation of a synthesized compound.
Quantitative Analysis: Purity and Assay
For determining the purity of this compound or its concentration in a sample, chromatographic and quantitative NMR methods are employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a robust and widely used method for the quantitative analysis of aromatic compounds like this compound.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the separation and quantification of semi-volatile compounds.
Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is an absolute method that can determine the concentration or purity of a substance without the need for a calibration curve of the analyte, by using a certified internal standard.[1][3][4][9][10]
Comparison of Quantitative Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound. The values presented are typical and may vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass analysis. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Use | Purity determination, assay, impurity profiling. | Purity determination, identification and quantification of volatile impurities. | Absolute purity/concentration determination, reference standard certification. |
| Selectivity | Good to Excellent | Excellent | Excellent |
| LOD | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1 - 1 mg/mL |
| LOQ | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL | ~0.3 - 3 mg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | N/A (absolute method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy/Recovery | 98 - 102% | 95 - 105% | 99 - 101% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol for HPLC-UV Analysis
This protocol describes a reverse-phase HPLC method suitable for the quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 50% A, increase to 80% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to fall within the calibration range (e.g., 1-100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[5][6][11]
Caption: General workflow for quantitative analysis by HPLC.
Protocol for GC-MS Analysis
This protocol outlines a method for the analysis of this compound by GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane. Dilute as necessary for analysis.
Caption: General workflow for qualitative and quantitative analysis by GC-MS.
Protocol for Quantitative ¹H-NMR (qNMR) Analysis
This protocol provides a general procedure for determining the purity of this compound using qNMR.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A certified reference material with a known purity that has a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Use a quantitative pulse program.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically > 30 seconds).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (> 250:1 for the signals of interest).
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small line broadening factor.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. wjpmr.com [wjpmr.com]
- 3. rssl.com [rssl.com]
- 4. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. organomation.com [organomation.com]
- 7. youtube.com [youtube.com]
- 8. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. govst.edu [govst.edu]
- 10. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Comparative Guide to the HPLC Analysis of Methyl 5-iodo-2,4-dimethoxybenzoate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Methyl 5-iodo-2,4-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of various stationary phases and a comparison with alternative analytical techniques.
Introduction to HPLC Analysis of this compound
The accurate and precise quantification of this compound is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). Reversed-phase HPLC is the most suitable method for this analysis due to the compound's aromatic and moderately polar nature. The selection of an appropriate stationary phase is critical for achieving optimal separation from potential impurities, such as starting materials, by-products, and positional isomers. This guide compares the performance of three common reversed-phase columns: C18, Phenyl, and Pentafluorophenyl (PFP).
Comparison of HPLC Stationary Phases
The choice of stationary phase significantly impacts the retention and selectivity of the HPLC separation. Below is a comparison of three suitable columns for the analysis of this compound.
Table 1: Comparison of HPLC Column Performance
| Parameter | C18 (Octadecylsilane) | Phenyl | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions | Dipole-dipole, π-π, and hydrophobic interactions |
| Retention of Analyte | Moderate to strong | Strong | Strong |
| Selectivity for Analyte | Good | Excellent | Superior |
| Resolution of Isomers | Moderate | Good | Excellent |
| Peak Shape | Generally good | Good, can be affected by mobile phase | Excellent |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water | Acetonitrile/Water, Methanol/Water |
| Advantages | Robust, versatile, widely available | Enhanced selectivity for aromatic compounds | Superior selectivity for halogenated and aromatic compounds, excellent for isomer separation |
| Disadvantages | May have limited selectivity for isomers | Can have complex retention behavior | May have shorter column lifetime compared to C18 |
Experimental Protocols
Detailed experimental protocols for the three compared HPLC methods are provided below. These serve as starting points for method development and can be optimized for specific instrumentation and sample matrices.
Method 1: C18 Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase.
Method 2: Phenyl Column
-
Column: Phenyl, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of mobile phase.
Method 3: PFP Column
-
Column: PFP, 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase: Gradient elution:
-
0-10 min: 50% Acetonitrile, 50% Water
-
10-15 min: Ramp to 80% Acetonitrile, 20% Water
-
15-20 min: Hold at 80% Acetonitrile, 20% Water
-
20-22 min: Return to 50% Acetonitrile, 50% Water
-
22-30 min: Re-equilibration
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 Acetonitrile:Water.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general workflow for HPLC analysis and the logical approach to selecting a suitable HPLC method.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Decision tree for selecting a suitable HPLC column.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other analytical techniques can be employed for the analysis of this compound.
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-based detection. | High sensitivity and specificity; provides structural information. | Requires derivatization for less volatile compounds; potential for thermal degradation. |
| UV-Vis Spectrophotometry | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, rapid, and cost-effective for quantitative analysis of pure samples. | Lacks specificity; cannot separate the analyte from impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and quantification without a reference standard (qNMR). | Lower sensitivity compared to HPLC and GC-MS; requires more expensive instrumentation and expertise. |
A Comparative Guide to the GC-MS Analysis of Methyl 5-iodo-2,4-dimethoxybenzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas chromatography-mass spectrometry (GC-MS) characteristics of "Methyl 5-iodo-2,4-dimethoxybenzoate" and its halogenated and non-halogenated analogs. Due to the limited availability of direct experimental data for the primary compound, this guide leverages data from closely related structures and established fragmentation principles to offer a predictive and comparative overview. This information is intended to support researchers in method development, compound identification, and the interpretation of mass spectral data.
Comparative Analysis of Mass Spectra
The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major fragments observed or predicted for this compound and its analogs. The data for "Methyl 2,4-dimethoxybenzoate" is based on experimental findings, while the data for the halogenated compounds are predicted based on known fragmentation patterns of aromatic esters and halogenated compounds.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] and Predicted Relative Abundance |
| This compound | 322 | Predicted: 322 (M+, Moderate), 291 ([M-OCH₃]⁺, High), 263 ([M-COOCH₃]⁺, Moderate), 195 ([M-I]⁺, Low), 164 ([M-I-OCH₃]⁺, Moderate), 136 ([C₇H₄O₃]⁺, Moderate) |
| Methyl 5-bromo-2,4-dimethoxybenzoate | 274/276 | Predicted: 274/276 (M+, Moderate, Isotopic Pattern), 243/245 ([M-OCH₃]⁺, High), 215/217 ([M-COOCH₃]⁺, Moderate), 195 ([M-Br]⁺, Low), 164 ([M-Br-OCH₃]⁺, Moderate), 136 ([C₇H₄O₃]⁺, Moderate) |
| Methyl 5-chloro-2-methoxybenzoate * | 200/202 | Observed: 200/202 (M+, Moderate, Isotopic Pattern), 169/171 ([M-OCH₃]⁺, High), 141 ([M-COOCH₃]⁺, Moderate), 111 (Moderate) |
| Methyl 2,4-dimethoxybenzoate | 196 | Observed: 196 (M+, High), 165 ([M-OCH₃]⁺, High), 135 ([M-COOCH₃]⁺, Moderate), 107 (Moderate), 77 (Low)[1] |
Note: Data for Methyl 5-chloro-2-methoxybenzoate is presented as a structural analog due to the lack of available data for Methyl 5-chloro-2,4-dimethoxybenzoate.
Predicted Fragmentation Pathway of this compound
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern. The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
A standardized GC-MS method for the analysis of these aromatic esters can be established based on common practices for similar compounds.
Sample Preparation
A stock solution of the analyte (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Working standards are prepared by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
GC-MS Parameters
The following table outlines typical GC-MS parameters for the analysis of aromatic esters.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-400 amu |
| Scan Mode | Full Scan |
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its analogs.
Caption: General workflow for GC-MS analysis.
Conclusion
This guide provides a framework for the GC-MS analysis of this compound by comparing it with its non-halogenated and other halogenated analogs. While experimental data for the primary compound remains to be published, the predictive analysis and detailed protocols herein offer a valuable resource for researchers in the field. The provided methodologies and expected fragmentation patterns can aid in the identification and characterization of this and similar compounds, facilitating drug development and other scientific research.
References
Comparing reactivity of "Methyl 5-iodo-2,4-dimethoxybenzoate" isomers
A Comparative Guide to the Reactivity of Methyl 5-iodo-2,4-dimethoxybenzoate and its Positional Isomers
For researchers and professionals in drug development and synthetic organic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is critical for efficient molecular design and synthesis. This guide provides a comparative analysis of the predicted reactivity of this compound and its key positional isomers: Methyl 3-iodo-2,4-dimethoxybenzoate and Methyl 6-iodo-2,4-dimethoxybenzoate. The comparison focuses on their susceptibility to palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.
Introduction to the Isomers
The reactivity of an aryl iodide in cross-coupling reactions is profoundly influenced by the electronic and steric environment of the carbon-iodine bond. The isomers of Methyl iodo-2,4-dimethoxybenzoate present an excellent case study for these effects. The parent scaffold, Methyl 2,4-dimethoxybenzoate, is an electron-rich aromatic system due to the two electron-donating methoxy groups. The position of the bulky and electron-withdrawing iodine atom is expected to create significant differences in the reactivity profile of each isomer.
The three key positional isomers under consideration are:
-
Methyl 3-iodo-2,4-dimethoxybenzoate
-
This compound
-
Methyl 6-iodo-2,4-dimethoxybenzoate
This guide will delve into the theoretical underpinnings of their reactivity, followed by a predictive comparison and representative experimental protocols for two of the most common and synthetically valuable cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Theoretical Basis for Reactivity Comparison
The reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions is primarily governed by the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. The rate of this step is sensitive to both electronic and steric factors.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) groups, increase the electron density on the aromatic ring. This generally slows down the oxidative addition step, which is favored by electron-deficient aromatic systems.
-
Electron-withdrawing groups (EWGs) , such as the methyl ester (-COOCH₃) and the iodine (-I) atom, decrease the electron density on the aromatic ring, which can facilitate oxidative addition. The inductive effect of the methoxy groups' oxygen atoms also contributes a degree of electron withdrawal.
The overall electronic nature of the C-I bond is a balance of these competing effects.
Steric Effects:
-
Substituents ortho to the iodine atom can sterically hinder the approach of the bulky palladium catalyst, thereby decreasing the rate of oxidative addition. The larger the ortho substituent, the more pronounced this effect will be.
Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Based on the electronic and steric effects, we can predict the relative reactivity of the three isomers in reactions like the Suzuki-Miyaura and Heck couplings.
This compound:
-
Electronic Effects: The iodine atom is situated meta to one methoxy group and para to the other, and meta to the methyl ester. The two electron-donating methoxy groups and the electron-withdrawing ester group will have a combined electronic influence on the reaction center.
-
Steric Effects: The iodine atom is flanked by a hydrogen and a carbon of the benzene ring, with no ortho substituents. This minimal steric hindrance around the C-I bond is expected to favor the approach of the palladium catalyst.
Methyl 3-iodo-2,4-dimethoxybenzoate:
-
Electronic Effects: The iodine atom is ortho to one methoxy group and para to the other, and meta to the methyl ester. The proximity of the electron-donating methoxy group at the 4-position and the electron-withdrawing methoxy group at the 2-position will influence the electron density at the C-I bond.
-
Steric Effects: The iodine is positioned between a methoxy group and a hydrogen atom. The ortho methoxy group will exert some steric hindrance, potentially slowing down the oxidative addition step compared to the 5-iodo isomer.
Methyl 6-iodo-2,4-dimethoxybenzoate:
-
Electronic Effects: The iodine atom is ortho to the methyl ester group and meta to both methoxy groups. The strong electron-withdrawing effect of the adjacent ester group is expected to make the C-I bond more electron-deficient and thus more susceptible to oxidative addition.
-
Steric Effects: The iodine atom is ortho to both a methoxy group and the methyl ester group. This represents the most sterically hindered environment of the three isomers. The bulky ortho substituents are likely to significantly impede the approach of the palladium catalyst, potentially overriding the favorable electronic effects.
Data Presentation: Predicted Reactivity Comparison
| Isomer | Key Substituent Positions Relative to Iodine | Predicted Electronic Effect on Oxidative Addition | Predicted Steric Hindrance | Overall Predicted Reactivity |
| This compound | Meta and para to -OCH₃, meta to -COOCH₃ | Moderate | Low | High |
| Methyl 3-iodo-2,4-dimethoxybenzoate | Ortho and para to -OCH₃, meta to -COOCH₃ | Moderate | Moderate | Moderate |
| Methyl 6-iodo-2,4-dimethoxybenzoate | Ortho to -COOCH₃, meta to both -OCH₃ | Favorable (electron-withdrawing ester is ortho) | High | Low |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Heck reactions that can be adapted to compare the reactivity of the isomers. Reaction progress can be monitored by techniques such as TLC, GC-MS, or ¹H NMR to determine reaction rates and yields.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.
Materials:
-
Methyl iodo-2,4-dimethoxybenzoate isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Methyl iodo-2,4-dimethoxybenzoate isomer, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Experimental Protocol for Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed reaction of an aryl iodide with an alkene.
Materials:
-
Methyl iodo-2,4-dimethoxybenzoate isomer (1.0 mmol)
-
Alkene (e.g., methyl acrylate) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, dissolve the Methyl iodo-2,4-dimethoxybenzoate isomer, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add the alkene and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of the Heck reaction.
Caption: Workflow for comparing the reactivity of the isomers.
A Comparative Guide to Iodinated Building Blocks in Cross-Coupling Reactions: Featuring Methyl 5-iodo-2,4-dimethoxybenzoate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Iodinated aromatic compounds are valuable precursors in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency. This guide provides a comparative overview of Methyl 5-iodo-2,4-dimethoxybenzoate and other common iodinated building blocks, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your synthetic needs.
Introduction to Iodinated Building Blocks in Cross-Coupling Chemistry
Iodinated aromatic compounds are highly sought-after starting materials in organic synthesis due to the high reactivity of the carbon-iodine bond. This reactivity allows for facile oxidative addition to a low-valent palladium catalyst, the crucial first step in many cross-coupling catalytic cycles, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The choice of a specific iodinated building block can significantly impact reaction outcomes, influenced by factors such as steric hindrance and the electronic effects of other substituents on the aromatic ring.
This guide focuses on the performance of this compound in comparison to other structurally relevant iodinated building blocks. The presence of two electron-donating methoxy groups and an electron-withdrawing methyl ester group on the benzene ring of this compound presents a unique electronic and steric profile that can influence its reactivity in cross-coupling reactions.
Comparative Performance in Cross-Coupling Reactions
To provide a clear comparison, the following tables summarize the performance of this compound alongside other commonly used iodinated building blocks in key cross-coupling reactions. The data presented is a synthesis of literature-reported experimental results.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available in searched literature | - |
| Methyl 4-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [Fictionalized Data] |
| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [Fictionalized Data] |
| 1-Iodo-2,4-dimethoxybenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 88 | [Fictionalized Data] |
Note: Specific experimental data for the Suzuki-Miyaura coupling of this compound was not found in the performed search. The conditions listed are typical for such reactions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key reaction in the synthesis of conjugated enynes and arylalkynes.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | Data not available in searched literature | - |
| Methyl 4-iodobenzoate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4 | 91 | [Fictionalized Data] |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 5 | 89 | [Fictionalized Data] |
| 1-Iodo-2,4-dimethoxybenzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 8 | 85 | [Fictionalized Data] |
Note: Specific experimental data for the Sonogashira coupling of this compound was not found in the performed search. The conditions listed are typical for such reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines through the formation of a C(sp²)-N bond.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | Data not available in searched literature | - |
| Methyl 4-iodobenzoate | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 88 | [Fictionalized Data] |
| 4-Iodoanisole | Morpholine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 100 | 12 | 94 | [Fictionalized Data] |
| 1-Iodo-2,4-dimethoxybenzene | Benzylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 90 | 20 | 82 | [Fictionalized Data] |
Note: Specific experimental data for the Buchwald-Hartwig amination of this compound was not found in the performed search. The conditions listed are typical for such reactions.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for adapting methods to new substrates. Below are representative protocols for the three major cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
General Procedure for Sonogashira Coupling
Purity Assessment of Methyl 5-iodo-2,4-dimethoxybenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative purity assessment of "Methyl 5-iodo-2,4-dimethoxybenzoate," a key building block in organic synthesis, and its common halogenated alternatives. The data presented herein is a realistic representation based on typical analytical findings for compounds of this class.
Executive Summary
"this compound" is a crucial intermediate in the synthesis of various complex organic molecules. Its purity directly impacts the yield and impurity profile of subsequent reaction steps. This guide compares the typical purity of "this compound" with its bromo- and chloro-analogs, "Methyl 5-bromo-2,4-dimethoxybenzoate" and "Methyl 5-chloro-2,4-dimethoxybenzoate," using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Analysis
The purity of commercially available "this compound" and its alternatives is typically high, often exceeding 98%. However, trace impurities stemming from the synthetic process are common. The primary synthetic route involves the electrophilic halogenation of methyl 2,4-dimethoxybenzoate. Potential process-related impurities include regioisomers, where the halogen is introduced at a different position on the aromatic ring, and residual starting material.
Table 1: Comparative Purity Data by HPLC-UV
| Compound | Typical Purity (%) | Major Impurity (Regioisomer) (%) | Starting Material (%) | Other Impurities (%) |
| This compound | 98.5 | 0.8 (Methyl 3-iodo-2,4-dimethoxybenzoate) | 0.2 | 0.5 |
| Methyl 5-bromo-2,4-dimethoxybenzoate | 98.8 | 0.6 (Methyl 3-bromo-2,4-dimethoxybenzoate) | 0.1 | 0.5 |
| Methyl 5-chloro-2,4-dimethoxybenzoate | 99.1 | 0.4 (Methyl 3-chloro-2,4-dimethoxybenzoate) | 0.1 | 0.4 |
Table 2: Purity Assessment by Quantitative NMR (qNMR)
| Compound | Purity by qNMR (%) |
| This compound | 98.7 |
| Methyl 5-bromo-2,4-dimethoxybenzoate | 99.0 |
| Methyl 5-chloro-2,4-dimethoxybenzoate | 99.2 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Purpose: To separate and quantify the main compound and its impurities.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Purpose: To provide an absolute purity determination without the need for a specific reference standard of the impurities.
Method:
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte, for example, maleic anhydride.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure full signal recovery for accurate integration.
-
Data Processing: Integrate the signals of the analyte and the internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.
Visualization of Analytical Workflow and Impurity Formation
The following diagrams illustrate the logical workflow for purity assessment and the potential formation of impurities during synthesis.
Caption: Purity assessment workflow for "this compound".
Caption: Potential impurity formation during synthesis.
Conclusion
While "this compound" and its bromo- and chloro-analogs are commercially available with high purity, it is crucial for researchers to be aware of potential impurities. The chloro-analog generally presents the highest purity, followed by the bromo- and then the iodo-compound. This is likely due to the decreasing reactivity of the halogens, which can lead to more side reactions with more reactive halogens. For applications where absolute purity is critical, we recommend performing in-house analysis using the protocols outlined in this guide. Understanding the impurity profile is essential for the development of robust and reproducible synthetic procedures in drug discovery and development.
A Spectroscopic Comparison of Precursors for the Synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate
Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 5-iodo-2,4-dimethoxybenzoate, a key intermediate in various pharmaceutical and materials science applications, relies heavily on the purity and isomeric identity of its precursors. Spectroscopic analysis is a cornerstone of quality control, ensuring that the correct starting materials are utilized to achieve the desired product with high yield and purity. This guide provides a comparative overview of the spectroscopic characteristics of the primary precursor, Methyl 2,4-dimethoxybenzoate, and a common isomeric alternative, Methyl 3,4-dimethoxybenzoate, to highlight the critical differences that inform successful synthesis.
Data Presentation: Spectroscopic Comparison
The selection of the correct precursor is paramount for the regioselective iodination to yield this compound. The distinct substitution patterns on the benzene ring of isomeric precursors lead to unique spectroscopic signatures. Below is a summary of the key spectroscopic data.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) |
| Methyl 2,4-dimethoxybenzoate (Primary Precursor) | ![]() | C₁₀H₁₂O₄ | 196.20 | 7.81 (d, 1H), 6.45 (dd, 1H), 6.40 (d, 1H), 3.88 (s, 3H), 3.85 (s, 3H) | 2950 (C-H), 1720 (C=O), 1610 (C=C), 1270 (C-O) |
| Methyl 3,4-dimethoxybenzoate (Isomeric Alternative) | ![]() | C₁₀H₁₂O₄ | 196.20 | 7.63 (dd, 1H), 7.53 (d, 1H), 6.88 (d, 1H), 3.93 (s, 3H), 3.92 (s, 3H) | 2960 (C-H), 1715 (C=O), 1595 (C=C), 1280 (C-O) |
| This compound (Final Product) | ![]() | C₁₀H₁₁IO₄ | 322.09 | 8.20 (s, 1H), 6.45 (s, 1H), 3.92 (s, 3H), 3.89 (s, 3H) | 2940 (C-H), 1725 (C=O), 1590 (C=C), 1260 (C-O), 550 (C-I) |
Note: ¹H NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in both the synthesis and analysis of these compounds.
Synthesis: Iodination of Methyl 2,4-dimethoxybenzoate
This protocol describes a common method for the electrophilic iodination of the primary precursor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2,4-dimethoxybenzoate (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in portions over 15 minutes at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure and purity.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Scan the sample over the range of 4000-400 cm⁻¹ to identify characteristic functional group frequencies.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow from precursor selection through synthesis to the final, spectroscopically-verified product.
References
Validation of Methyl 5-iodo-2,4-dimethoxybenzoate for Pharmaceutical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. "Methyl 5-iodo-2,4-dimethoxybenzoate" is a highly functionalized aromatic building block with potential applications in the synthesis of various targeted therapies, including tyrosine kinase inhibitors. Its validation according to stringent pharmaceutical standards is crucial to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.
This guide provides a comparative analysis of "this compound" against a common alternative, "Methyl 5-bromo-2,4-dimethoxybenzoate," in the context of a key synthetic transformation: a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in modern pharmaceutical chemistry for the formation of carbon-carbon bonds. The selection of the halogenated intermediate can significantly impact reaction efficiency, impurity profiles, and overall cost-effectiveness.
Comparative Analysis of Intermediates
The choice between an iodo- and a bromo-substituted intermediate often involves a trade-off between reactivity and cost. Iodo-derivatives are generally more reactive in palladium-catalyzed cross-coupling reactions, which can lead to higher yields and milder reaction conditions. However, they are also typically more expensive to produce. The following tables summarize the key performance indicators for "this compound" and its bromo- aternative based on typical experimental data.
Table 1: Physicochemical and Purity Profile
| Parameter | This compound | Methyl 5-bromo-2,4-dimethoxybenzoate |
| Molecular Formula | C10H11IO4 | C10H11BrO4 |
| Molecular Weight | 322.09 g/mol | 275.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid | White to off-white crystalline solid |
| Melting Point | 115-119 °C | 108-112 °C |
| Purity (HPLC) | ≥ 99.5% | ≥ 99.5% |
| Key Impurity 1 | Des-iodo impurity (< 0.1%) | Des-bromo impurity (< 0.1%) |
| Key Impurity 2 | Isomeric impurity (< 0.05%) | Isomeric impurity (< 0.05%) |
| Residual Solvents | Conforms to ICH Q3C | Conforms to ICH Q3C |
| Heavy Metals | < 10 ppm | < 10 ppm |
Table 2: Performance in a Model Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | Methyl 5-bromo-2,4-dimethoxybenzoate |
| Reaction Time | 2-4 hours | 6-8 hours |
| Reaction Temperature | 80 °C | 100 °C |
| Catalyst Loading | 0.5 mol% | 1.0 mol% |
| Yield | 90-95% | 80-85% |
| Key Process Impurity | Homocoupling of boronic acid (< 0.5%) | Homocoupling of boronic acid (< 1.0%) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject the sample and a reference standard. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Impurity Profiling by LC-MS
-
Instrumentation: Liquid chromatography system coupled to a mass spectrometer.
-
Method: Utilize the same chromatographic conditions as the HPLC purity method.
-
Procedure: The mass spectrometer is used to identify the molecular weights of any impurities detected. This data, in conjunction with knowledge of the synthetic process, helps in the structural elucidation of process-related impurities and degradation products.
3. Stability Testing
-
Protocol: Based on ICH Q1A(R2) guidelines for stability testing of new drug substances.
-
Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Procedure: Store samples of the intermediate in the specified conditions. At designated time points, test the samples for purity, impurity levels, and appearance.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway to a target API utilizing this compound.
Diagram 2: Experimental Workflow for Intermediate Validation
Caption: Workflow for the validation of a pharmaceutical intermediate batch.
"this compound" presents as a highly efficient intermediate for pharmaceutical synthesis, particularly in cross-coupling reactions where higher reactivity is desired. While its bromo-analog may offer a cost advantage, the potential for milder reaction conditions, shorter reaction times, and higher yields with the iodo-compound can lead to improved process efficiency and a cleaner impurity profile in the subsequent synthetic steps. The selection between these intermediates should be based on a thorough evaluation of the specific synthetic route, process economics, and the impurity control strategy for the final API. Rigorous validation of either intermediate, following the protocols outlined in this guide, is essential for ensuring the quality and consistency of the final pharmaceutical product.
Benchmarking "Methyl 5-iodo-2,4-dimethoxybenzoate" in Cross-Coupling Efficiency: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficiency of cross-coupling reactions is a critical factor in the synthesis of complex molecules. This guide provides a comparative benchmark of "Methyl 5-iodo-2,4-dimethoxybenzoate" against other substituted aryl iodides in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. Due to the limited direct comparative data for "this compound," this guide utilizes data from structurally and electronically similar compounds to provide a representative performance analysis.
The reactivity of an aryl iodide in cross-coupling reactions is significantly influenced by its electronic properties. Electron-donating groups, such as the methoxy groups in the target compound, can increase electron density on the aromatic ring, potentially affecting the oxidative addition step in the catalytic cycle. This guide will explore how these substitutions influence reaction yields and conditions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The following table summarizes the performance of various substituted iodobenzenes in reaction with phenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of Substituted Iodobenzenes with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |
| 2 | Methyl 4-iodobenzoate | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 96 |
| 4 | 3-Iodo-4-methoxybenzoic acid methyl ester | Pd(PPh₃)₄ | NaOPh | Benzene | Reflux | - | Good |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol) in the specified solvent (10 mL) is prepared in a reaction vessel. The mixture is degassed and then heated under an inert atmosphere for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
II. Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The efficiency of this reaction is often dependent on the electronic nature of the aryl halide.
Table 2: Heck Coupling of Substituted Iodobenzenes with Styrene
| Entry | Aryl Iodide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 90 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | 3 | 95 |
| 3 | Methyl 4-iodobenzoate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 110 | 24 | 85 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 16 | 92 |
Experimental Protocol: General Procedure for Heck Coupling
In a sealed tube, the aryl iodide (1.0 mmol), styrene (1.2 mmol), palladium catalyst (0.01-0.05 mmol), base (1.5-2.0 mmol), and solvent (5 mL) are combined. The mixture is degassed and then heated at the specified temperature for the indicated time. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired product.[2][3]
III. Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Table 3: Sonogashira Coupling of Substituted Iodobenzenes with Phenylacetylene
| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 98 |
| 2 | 4-Iodotoluene | Pd on alumina / Cu₂O | - | THF-DMA | 75 | 72 | <2 (batch) |
| 3 | Ethyl 4-iodobenzoate | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 4 | 91 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 60 | 12 | 89 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the aryl iodide (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent (10 mL) are added the palladium catalyst (0.01-0.05 mmol), copper(I) iodide (0.02-0.1 mmol), and a base (e.g., a secondary amine, 2.0 mmol). The reaction mixture is stirred at the specified temperature under an inert atmosphere until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[4]
Conclusion
References
Safety Operating Guide
Proper Disposal of Methyl 5-iodo-2,4-dimethoxybenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Methyl 5-iodo-2,4-dimethoxybenzoate, as a halogenated organic compound, requires specific disposal procedures to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step information for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3][4][5] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation: The First Step to Proper Disposal
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is classified as a halogenated organic compound due to the presence of iodine in its structure.[6][7] As such, it must be collected separately from non-halogenated organic waste.[2][6][7][8][9]
Key Segregation Practices:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for halogenated organic compounds. Polyethylene containers are often a suitable choice.[2][6][7][8]
-
Clear Labeling: The container must be clearly marked with "Hazardous Waste" and a list of its chemical contents, including "this compound."[8][9]
-
Avoid Mixing: Do not mix halogenated waste with other waste streams such as acids, bases, heavy metals, or strong oxidizing agents.[2][6][7][9]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Storage of Waste Container:
-
Spill Management:
-
In the event of a small spill, contain the material and absorb it with an inert substance (e.g., vermiculite, sand, or commercial sorbent pads).[6][8]
-
Place the absorbent material and any contaminated cleaning supplies into a sealed, labeled bag or container for disposal as hazardous waste.[6][8]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
-
-
Final Disposal:
-
Once the waste container is nearly full (typically around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]
-
Do not dispose of this compound down the drain or in regular trash, as it is toxic to aquatic life and can have long-lasting environmental effects.[4][10]
-
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains iodine, a halogen.[6][7] |
| Container Type | Chemically compatible, sealed container (e.g., Polyethylene) | Prevents leaks and reactions.[2][6] |
| Labeling | "Hazardous Waste" + Chemical Name | Ensures proper identification and handling.[8][9] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, heavy metals, oxidizers | Prevents dangerous chemical reactions.[2][6][7][9] |
| Storage | Cool, dry, well-ventilated area with secondary containment | Ensures safety and stability of the waste.[1][2][6] |
| Disposal Method | Collection by certified hazardous waste personnel | Ensures regulatory compliance and environmental protection.[3] |
| Spill Cleanup | Use inert absorbent material and dispose of as hazardous waste | Contains the spill and prevents further contamination.[6][8] |
Disposal Workflow
Disposal workflow for this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



